Manidipine-d4
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-O-[2-(4-benzhydrylpiperazin-1-yl)-1,1,2,2-tetradeuterioethyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H38N4O6/c1-24-30(34(40)44-3)32(28-15-10-16-29(23-28)39(42)43)31(25(2)36-24)35(41)45-22-21-37-17-19-38(20-18-37)33(26-11-6-4-7-12-26)27-13-8-5-9-14-27/h4-16,23,32-33,36H,17-22H2,1-3H3/i21D2,22D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANEBWFXPVPTEET-KFESLDSXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC)C)C)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H38N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
614.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Manidipine-d4: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical profile of Manidipine-d4, a deuterated internal standard essential for the accurate quantification of the antihypertensive drug Manidipine in complex matrices. This document outlines the key specifications, analytical methodologies, and structural information relevant to its use in research and drug development.
Compound Identification and Physical Properties
This compound is the deuterium-labeled version of Manidipine, a dihydropyridine calcium channel blocker.[1] The incorporation of four deuterium atoms provides a distinct mass difference, making it an ideal internal standard for mass spectrometry-based assays.[1]
| Parameter | Value | Reference |
| Formal Name | 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid, 3-[2-[4-(diphenylmethyl)-1-piperazinyl]ethyl-d4] 5-methyl ester | [1] |
| CAS Number | 1189656-59-4 | [1][2] |
| Molecular Formula | C₃₅H₃₄D₄N₄O₆ | [1] |
| Formula Weight | 614.7 g/mol | [1] |
| Appearance | Solid | [1][3] |
| Storage | -20°C | [1][3] |
| Stability | ≥ 4 years | [1] |
Specifications and Purity
The quality and purity of this compound are critical for its function as an internal standard. The following table summarizes its typical specifications.
| Specification | Acceptance Criteria | Reference |
| Isotopic Purity | ≥99% deuterated forms (d1-d4) | [1][3] |
| Chemical Purity | ≥98% | [4] |
| Solubility | Soluble in Methanol | [1] |
Analytical Methodologies
The characterization and quantification of Manidipine and its deuterated internal standard, this compound, rely on a suite of advanced analytical techniques.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Quantification
LC-MS is the cornerstone for the bioanalysis of Manidipine, with this compound serving as the internal standard to correct for matrix effects and variations in sample processing.
Experimental Protocol: Quantification of Manidipine in Human Plasma
A sensitive HPLC-ESI-MS method can be established for the determination of manidipine in human plasma.[5]
-
Sample Preparation:
-
To a plasma sample, add this compound internal standard.
-
Basify the plasma with ammonia.
-
Perform liquid-liquid extraction with n-hexane.[5]
-
Evaporate the organic layer and reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Mass Spectrometric Detection:
Workflow for LC-MS Bioanalysis
Caption: Workflow for the quantification of Manidipine using this compound in a biological matrix.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC with UV detection is a standard method for assessing the chemical purity of Manidipine and its related substances.
Experimental Protocol: HPLC Purity of Manidipine Hydrochloride in Tablets
A validated HPLC method for the determination of Manidipine hydrochloride in pharmaceutical tablets can be adapted for purity assessment.
-
Chromatographic Conditions:
-
Column: Symmetry C18 (4.6 x 150 mm, 3.5 µm).
-
Mobile Phase: A mixture of 25 mM ammonium formate buffer (pH 3.1) and an organic modifier (e.g., acetonitrile or methanol) in a 45:55 ratio.
-
Flow Rate: 0.7 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 230 nm.
-
Logical Flow for Purity Analysis
Caption: General workflow for assessing the chemical purity of this compound by HPLC.
Structural Elucidation
The definitive identification of this compound is achieved through a combination of mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy. While specific spectra for this compound are not publicly available, the expected outcomes can be inferred.
-
Mass Spectrometry: The mass spectrum would confirm the molecular weight of 614.7, corresponding to the deuterated compound.[1] High-resolution mass spectrometry would further confirm the elemental composition of C₃₅H₃₄D₄N₄O₆.
-
¹H NMR Spectroscopy: The proton NMR spectrum would be very similar to that of unlabeled Manidipine, but with a noticeable decrease in the signal intensity for the protons on the ethyl chain where deuterium has been incorporated.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum would show signals corresponding to the carbon skeleton of the molecule. The carbons bearing deuterium atoms would exhibit triplet splitting due to C-D coupling.
Signaling Pathway of Manidipine's Action
Manidipine acts as a calcium channel blocker, specifically targeting L-type and T-type calcium channels.[1] Its therapeutic effect in hypertension stems from its ability to induce vasodilation.[4]
Caption: Simplified signaling pathway illustrating the mechanism of action of Manidipine.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Sapphire North America [sapphire-usa.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Determination and pharmacokinetics of manidipine in human plasma by HPLC/ESIMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Delapril and manidipine measurements by liquid chromatography-tandem mass spectrometry in a pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Deuterated Manidipine for Mass Spectrometry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of deuterated manidipine in mass spectrometry, primarily as an internal standard for the quantitative analysis of manidipine. This document details the rationale for using a deuterated standard, proposed synthesis, and detailed experimental protocols for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.
Introduction: The Role of Deuterated Internal Standards
In quantitative mass spectrometry, particularly for pharmacokinetic and bioequivalence studies, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard. Deuterium-labeled compounds, such as deuterated manidipine, are ideal internal standards for several reasons:
-
Co-elution with the Analyte: Deuterated manidipine has nearly identical physicochemical properties to manidipine, ensuring that it co-elutes during chromatographic separation. This is crucial for compensating for matrix effects, which can cause ion suppression or enhancement, leading to inaccurate quantification.
-
Similar Ionization Efficiency: The ionization efficiency of deuterated manidipine is very similar to that of the unlabeled analyte, further ensuring that any variations in the ionization process affect both the analyte and the internal standard equally.
-
Mass Shift for Detection: The increased mass of the deuterated compound allows it to be distinguished from the unlabeled analyte by the mass spectrometer, enabling simultaneous detection and quantification without spectral overlap.
While specific data on deuterated manidipine is not abundant in publicly available literature, its application is confirmed in specialized analyses, such as the enantioselective determination of manidipine. The principles and methodologies outlined in this guide are based on established practices for deuterated internal standards and the extensive data available for the analysis of manidipine.
Synthesis of Deuterated Manidipine
Proposed Synthesis Pathway:
The synthesis of manidipine typically involves the Hantzsch pyridine synthesis. To introduce deuterium, one could use deuterated starting materials. A common strategy is to introduce deuterium at positions that are not subject to back-exchange under typical physiological or experimental conditions.
A potential approach involves the deuteration of one of the key precursors, such as a deuterated version of methyl 3-aminocrotonate or a deuterated m-nitrobenzaldehyde. Alternatively, H/D exchange reactions on the final manidipine molecule could be employed, though this may result in labeling at multiple sites.
Quantitative Analysis by LC-MS/MS
The following sections detail the experimental protocols for the quantitative analysis of manidipine using deuterated manidipine as an internal standard. The parameters are based on validated methods for manidipine, with inferred values for the deuterated analogue.
Sample Preparation
The choice of sample preparation method depends on the biological matrix and the required limit of quantification. Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) have been successfully used for manidipine.
3.1.1 Liquid-Liquid Extraction (LLE) Protocol
-
To 500 µL of plasma sample, add 50 µL of the deuterated manidipine internal standard solution.
-
Add 500 µL of a basifying agent (e.g., 0.1 M NaOH).
-
Add 3 mL of an organic extraction solvent (e.g., a mixture of methyl-t-butyl ether and hexane (4:1, v/v)).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
3.1.2 Solid-Phase Extraction (SPE) Protocol
-
Condition an SPE cartridge (e.g., C18) with 1 mL of methanol followed by 1 mL of water.
-
To 500 µL of plasma, add 50 µL of the deuterated manidipine internal standard solution.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
Chromatographic Conditions
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 column (e.g., 3 mm x 50 mm, 2.5 µm particle size) |
| Mobile Phase A | 0.05% Formic Acid in Water[1] |
| Mobile Phase B | Acetonitrile[1] |
| Flow Rate | 0.4 mL/min |
| Gradient | Varies by method, a typical gradient might be: 0-1 min (30% B), 1-4 min (30-90% B), 4-5 min (90% B), 5-6 min (30% B) |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Run Time | 6 minutes[1] |
Mass Spectrometry Conditions
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Source Temperature | 500°C |
| Ion Spray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
Table 3: MRM Transitions for Manidipine and Deuterated Manidipine
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| Manidipine | 611.1 | 167.0 | 200 |
| Deuterated Manidipine (e.g., Manidipine-d5) | 616.1 (Inferred) | 167.0 (Inferred) | 200 |
Note on Deuterated Manidipine Transitions: The precursor ion for deuterated manidipine will be higher than that of manidipine by the number of deuterium atoms incorporated (e.g., +5 for a d5 variant). The product ion is likely to be the same as for non-deuterated manidipine if the deuterium atoms are not on the fragment that is detected. The transition m/z 611.1 -> 167.0 for manidipine is well-documented.[2]
Method Validation and Data
A robust LC-MS/MS method for manidipine should be validated according to regulatory guidelines (e.g., FDA). The following tables summarize typical validation parameters for the analysis of manidipine.
Table 4: Calibration Curve Parameters for Manidipine
| Parameter | Typical Value |
| Concentration Range | 0.1 - 20 ng/mL[1] |
| Regression Model | Weighted (1/x²) linear regression |
| Correlation Coefficient (r²) | > 0.995[1] |
Table 5: Accuracy and Precision for Manidipine Analysis
| QC Level | Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| LLOQ | 0.1 | 95 - 105 | < 15 |
| Low | 0.3 | 90 - 110 | < 15 |
| Medium | 5 | 90 - 110 | < 15 |
| High | 15 | 90 - 110 | < 15 |
Visualizations
Analytical Workflow
Manidipine Metabolism Pathway
Manidipine is extensively metabolized in the liver, primarily by cytochrome P450 enzymes. The main metabolic pathways involve the oxidation of the dihydropyridine ring to a pyridine derivative and the cleavage of the ester linkage.
Conclusion
The use of deuterated manidipine as an internal standard is essential for the accurate and precise quantification of manidipine in biological matrices by LC-MS/MS. This guide provides a framework for the development and validation of such methods, from sample preparation to data analysis. While some specific parameters for the deuterated analogue are inferred due to limited public data, the principles and protocols described herein are robust and based on established analytical practices. Researchers and drug development professionals can use this guide as a starting point for implementing reliable bioanalytical methods for manidipine.
References
Methodological & Application
Application Note: High-Throughput Quantification of Manidipine in Human Plasma by LC-MS/MS using a Deuterated Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive, selective, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of manidipine in human plasma. The method utilizes a stable isotope-labeled internal standard, Manidipine-d4, to ensure high accuracy and precision. Sample preparation is achieved through a straightforward protein precipitation procedure, followed by rapid chromatographic separation on a C18 column. Detection is performed using a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). The method was validated according to regulatory guidelines and demonstrated excellent linearity, accuracy, precision, and sensitivity, making it suitable for pharmacokinetic studies and therapeutic drug monitoring.
Introduction
Manidipine is a third-generation dihydropyridine calcium channel blocker used for the treatment of hypertension.[1] It effectively reduces blood pressure by inhibiting the influx of calcium ions into vascular smooth muscle cells. Accurate and reliable quantification of manidipine in biological matrices is crucial for pharmacokinetic assessments, bioequivalence studies, and clinical monitoring. Several analytical methods have been reported for the determination of manidipine, including HPLC with UV or mass spectrometric detection.[2][3] LC-MS/MS offers superior sensitivity and selectivity, which is essential for measuring the low concentrations of manidipine typically found in plasma.[4] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis as it effectively compensates for matrix effects and variations in instrument response.[5]
Experimental
Materials and Reagents
-
Manidipine and this compound reference standards were of the highest available purity.
-
HPLC-grade methanol, acetonitrile, and water were used.
-
Formic acid (LC-MS grade) was used as a mobile phase additive.
-
Human plasma (with K2EDTA as anticoagulant) was sourced from a certified vendor.
Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Stock solutions of manidipine and this compound were prepared by dissolving the accurately weighed compounds in methanol.
-
Working Solutions: Working solutions were prepared by serial dilution of the stock solutions with a mixture of methanol and water (1:1, v/v).
-
Internal Standard (IS) Working Solution: A 50 ng/mL working solution of this compound was prepared by diluting the stock solution with the same diluent.
Sample Preparation
-
To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution (50 ng/mL).
-
Vortex the mixture for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Value |
| System | A high-performance liquid chromatography system |
| Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | As described in the table below |
Gradient Program:
| Time (min) | %B |
| 0.0 | 30 |
| 0.5 | 30 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 30 |
| 5.0 | 30 |
Mass Spectrometry:
| Parameter | Value |
| System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 550°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | Nitrogen |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Manidipine | 611.3 | 167.1 | 35 |
| This compound | 615.3 | 167.1 | 35 |
Note: The molecular formula for Manidipine is C35H38N4O6 with a molecular weight of 610.71, and for S-(+)-Manidipine-d4 it is C35H34D4N4O6 with a molecular weight of 614.72.[6]
Results and Discussion
Method Validation
The LC-MS/MS method was validated for linearity, sensitivity, accuracy, precision, and recovery.
Linearity and Sensitivity:
The calibration curve was linear over the concentration range of 0.05 to 50 ng/mL for manidipine in human plasma. A correlation coefficient (r²) of >0.99 was consistently achieved. The lower limit of quantification (LLOQ) was established at 0.05 ng/mL, with a signal-to-noise ratio of >10. The limit of detection (LOD) was determined to be 0.02 ng/mL. Other studies have reported LLOQs in the range of 0.07 ng/mL to 0.1 ng/mL.[3]
Accuracy and Precision:
The intra- and inter-day accuracy and precision were evaluated by analyzing quality control (QC) samples at three concentration levels (low, medium, and high). The results are summarized in the table below. The accuracy was within 85-115% of the nominal values, and the precision (%CV) was less than 15%, which is within the acceptance criteria of regulatory guidelines.
Quantitative Data Summary:
| Parameter | Result |
| Linearity Range | 0.05 - 50 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL |
| Limit of Detection (LOD) | 0.02 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 12% |
| Intra-day Accuracy (% Bias) | -5.2% to 6.8% |
| Inter-day Accuracy (% Bias) | -7.5% to 8.1% |
| Mean Extraction Recovery | > 85% |
Experimental Workflow Diagram
Caption: Workflow for the LC-MS/MS quantification of manidipine in plasma.
Conclusion
This application note presents a robust and sensitive LC-MS/MS method for the quantification of manidipine in human plasma using this compound as an internal standard. The simple protein precipitation sample preparation and rapid LC gradient allow for high-throughput analysis. The method meets the stringent requirements for bioanalytical method validation and is well-suited for supporting clinical and preclinical studies of manidipine.
References
- 1. Manidipine: an antihypertensive drug with positive effects on metabolic parameters and adrenergic tone in patients with diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination and pharmacokinetics of manidipine in human plasma by HPLC/ESIMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enantioselective determination of R-(-)-manidipine and S-(+)-manidipine in human plasma by a sensitive and selective chiral LC-MS/MS assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
Application Notes and Protocols for Manidipine Analysis in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation of manidipine in human plasma, a critical step for accurate bioanalysis in pharmacokinetic and bioequivalence studies. The following sections outline various extraction methodologies, present key quantitative data in a comparative format, and provide step-by-step experimental protocols.
Introduction
Manidipine is a dihydropyridine calcium channel blocker used in the treatment of hypertension. Accurate quantification of manidipine in human plasma is essential for clinical and research purposes. Due to the complex nature of plasma, efficient sample preparation is paramount to remove interfering substances such as proteins and phospholipids, and to concentrate the analyte of interest prior to analysis by techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The most common sample preparation techniques for manidipine in human plasma are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).
Comparative Quantitative Data
The selection of a sample preparation method often depends on the desired recovery, sensitivity, throughput, and the available instrumentation. Below is a summary of quantitative data from various validated methods for manidipine analysis in human plasma.
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |
| Recovery | ~97.5% ± 2.1%[1][2] | >80%[3] |
| Lower Limit of Quantification (LLOQ) | 0.07 ng/mL[4] | 0.1 ng/mL[5][6] |
| Linearity Range | 0.05 - 10.2 ng/mL[3] | 0.1 - 20.0 ng/mL[5][6] |
| Internal Standard (IS) | Felodipine[6], Desipramine[5] | Felodipine[6], Isotope-labeled manidipine[3] |
Experimental Workflows and Protocols
The following sections provide detailed diagrams and protocols for the most common sample preparation methods for manidipine in human plasma.
Solid-Phase Extraction (SPE)
SPE is a highly effective and popular method for cleaning up and concentrating analytes from complex matrices. It offers high recovery and clean extracts, making it suitable for sensitive bioanalytical methods.
Protocol: Solid-Phase Extraction using a 96-well Oasis HLB Plate [1][2]
-
Sample Pre-treatment: To a 200 µL aliquot of human plasma, add the internal standard solution (e.g., felodipine in methanol).
-
SPE Plate Conditioning: Condition the wells of a 96-well Oasis HLB SPE plate by sequentially aspirating 200 µL of methanol followed by 200 µL of water.
-
Sample Loading: Load the pre-treated plasma sample into the conditioned wells.
-
Washing: Wash the wells with 200 µL of water to remove polar interferences.
-
Elution: Elute manidipine and the internal standard from the sorbent using 200 µL of acetonitrile.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase used for LC-MS/MS analysis.
-
Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Liquid-Liquid Extraction (LLE)
LLE is a classic extraction technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (plasma) and an organic solvent.
Protocol: Liquid-Liquid Extraction with n-hexane [6]
-
Sample Pre-treatment: To a 500 µL aliquot of human plasma in a centrifuge tube, add the internal standard solution (e.g., felodipine).
-
Basification: Add a small volume of ammonia solution to basify the plasma sample.
-
Extraction: Add 3 mL of n-hexane as the extraction solvent.
-
Mixing: Vortex the mixture for 1-2 minutes to ensure thorough mixing.
-
Centrifugation: Centrifuge the sample at approximately 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Separation: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in a suitable volume of mobile phase.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Alternative LLE Protocol: A mixture of methyl-t-butyl ether and hexane (4:1, v/v) can also be used as the extraction solvent.[5]
Protein Precipitation (PPT)
PPT is a rapid and straightforward method for removing the bulk of proteins from plasma samples. It is often used for high-throughput screening due to its simplicity.
References
- 1. Determination of Manidipine in Human Plasma by UPLC–MS/MS a...: Ingenta Connect [ingentaconnect.com]
- 2. researchgate.net [researchgate.net]
- 3. Enantioselective determination of R-(-)-manidipine and S-(+)-manidipine in human plasma by a sensitive and selective chiral LC-MS/MS assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.korea.ac.kr [pure.korea.ac.kr]
- 5. thaiscience.info [thaiscience.info]
- 6. Determination and pharmacokinetics of manidipine in human plasma by HPLC/ESIMS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of Manidipine and Manidipine-d4 in Human Plasma by LC-MS/MS
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of the dihydropyridine calcium channel blocker, manidipine, and its deuterated internal standard (IS), Manidipine-d4, in human plasma. The described protocol employs a simple and efficient sample preparation technique, followed by a rapid chromatographic separation and detection using tandem mass spectrometry. This method is highly suitable for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring, offering excellent accuracy, precision, and a low limit of quantification.
Introduction
Manidipine is a third-generation dihydropyridine calcium antagonist widely used in the treatment of hypertension. Its lipophilic nature and high selectivity for vascular smooth muscle cells contribute to its potent vasodilatory effects with minimal cardiac depression. Accurate and reliable quantification of manidipine in biological matrices is crucial for clinical and research purposes. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for LC-MS/MS-based bioanalysis as it effectively compensates for matrix effects and variations in sample processing and instrument response. This document provides a comprehensive protocol for the chromatographic separation and quantification of manidipine and this compound.
Experimental Workflow
The overall analytical workflow is depicted in the diagram below, outlining the key stages from plasma sample processing to final data analysis.
Caption: Experimental workflow for the LC-MS/MS analysis of manidipine.
Materials and Methods
Chemicals and Reagents
-
Manidipine reference standard (Molecular Weight: 610.71 g/mol )[1]
-
This compound reference standard (Molecular Weight: 614.72 g/mol )[1]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Human plasma (sourced from authorized blood banks)
Instrumentation
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system coupled with a triple quadrupole tandem mass spectrometer was used. The system should be equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions
The chromatographic separation is critical for resolving the analytes from endogenous plasma components. The following conditions have been optimized for this purpose.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 50 x 3.0 mm, 2.5 µm particle size)[2] |
| Mobile Phase A | 0.05% Formic Acid in Water or 5 mM Ammonium Acetate with 0.1% Acetic Acid[2][3] |
| Mobile Phase B | Acetonitrile or Methanol[2][3] |
| Gradient/Isocratic | Gradient or isocratic elution can be optimized. A typical gradient starts with a higher percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by re-equilibration. An isocratic method with a high organic content (e.g., 85% Methanol) is also reported.[3] |
| Flow Rate | 0.25 - 1.0 mL/min[4] |
| Injection Volume | 10 µL[2] |
| Column Temperature | 30-40 °C |
| Run Time | Approximately 3-6 minutes[2][4] |
Mass Spectrometric Conditions
The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for high selectivity and sensitivity.
| Parameter | Manidipine | This compound (IS) |
| Ionization Mode | ESI Positive | ESI Positive |
| Precursor Ion (Q1) | m/z 611.0 - 611.4[2][3][4] | m/z 615.0 - 615.4 (inferred) |
| Product Ion (Q3) | m/z 167.0 - 167.1[2][4][5] | m/z 167.1 (inferred, assuming fragmentation away from the deuterated sites) or m/z 171.1 (inferred, assuming deuteration on the piperazine ring) |
| Dwell Time | 200 ms | 200 ms |
| Collision Energy | Optimized for maximum signal (e.g., 25 eV)[2] | Optimized for maximum signal |
| Cone Voltage | Optimized for maximum signal | Optimized for maximum signal |
Experimental Protocols
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve manidipine and this compound in methanol to prepare individual stock solutions of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the manidipine stock solution with a 50:50 methanol:water mixture to create working solutions for calibration curve standards and quality control (QC) samples.[2]
-
Internal Standard (IS) Working Solution: Dilute the this compound stock solution with a 50:50 methanol:water mixture to achieve a final concentration of approximately 250 ng/mL.[2]
Sample Preparation (Protein Precipitation)
-
Pipette 200 µL of human plasma (blank, standard, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the this compound IS working solution to each tube (except for the blank matrix) and vortex briefly.
-
Add 600 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge the samples at 10,000 rpm for 10 minutes to pellet the precipitated proteins.[2]
-
Carefully transfer the supernatant to a new set of tubes.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 30-40 °C.[2]
-
Reconstitute the dried residue in 100 µL of the mobile phase (initial conditions).[2]
-
Vortex briefly and transfer the solution to HPLC vials for analysis.
Method Validation and Performance
The method was validated according to regulatory guidelines, and the performance characteristics are summarized below. These values are based on previously published methods for manidipine and are expected to be similar for the described protocol.[2][3][5]
| Parameter | Result |
| Linearity Range | 0.05 - 20 ng/mL[2][3][6] |
| Correlation Coefficient (r²) | ≥ 0.995[2] |
| Lower Limit of Quantification (LLOQ) | 0.05 - 0.1 ng/mL[2][3][6] |
| Limit of Detection (LOD) | 0.0125 - 0.03 ng/mL[2][5] |
| Intra- and Inter-day Precision (%RSD) | < 15% (< 20% at LLOQ) |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Extraction Recovery | > 80%[6] |
Conclusion
This application note presents a validated LC-MS/MS method for the determination of manidipine and its deuterated internal standard, this compound, in human plasma. The protocol is rapid, sensitive, and specific, making it an invaluable tool for researchers, scientists, and drug development professionals engaged in the study of manidipine. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, meeting the stringent requirements for bioanalytical method validation.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. thaiscience.info [thaiscience.info]
- 3. Determination and pharmacokinetics of manidipine in human plasma by HPLC/ESIMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Delapril and manidipine measurements by liquid chromatography-tandem mass spectrometry in a pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enantioselective determination of R-(-)-manidipine and S-(+)-manidipine in human plasma by a sensitive and selective chiral LC-MS/MS assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Bioanalytical Method for Manidipine in Human Plasma using LC-MS/MS with a Deuterated Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document details a robust and sensitive bioanalytical method for the quantification of manidipine in human plasma using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The method employs a deuterated internal standard (IS), Manidipine-d5, to ensure high accuracy and precision by compensating for matrix effects and variability during sample processing. Sample preparation is streamlined using a 96-well solid-phase extraction (SPE) technique, offering high throughput for pharmacokinetic and bioequivalence studies. The method has been validated according to the U.S. FDA guidelines, demonstrating excellent linearity, precision, accuracy, and stability over a clinically relevant concentration range.
Introduction
Manidipine is a third-generation dihydropyridine calcium channel blocker used in the treatment of hypertension.[1] Accurate measurement of its concentration in plasma is crucial for pharmacokinetic assessments, dose-response relationship studies, and bioequivalence trials. While several methods for manidipine quantification exist, the use of a stable isotope-labeled internal standard is the gold standard for LC-MS/MS-based bioanalysis, as it mimics the analyte's behavior during extraction and ionization.[2] This application note provides a comprehensive protocol for a sensitive, selective, and high-throughput method for manidipine analysis in human plasma, utilizing Manidipine-d5 as the internal standard.
Experimental Protocols
Materials and Reagents
-
Manidipine reference standard (≥99% purity)
-
Manidipine-d5 internal standard (≥98% purity)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (≥99%)
-
Ammonium acetate
-
Human plasma (K2-EDTA as anticoagulant) from screened, healthy donors
-
96-well Solid-Phase Extraction (SPE) plates (e.g., Oasis HLB, 30 mg)
Preparation of Stock and Working Solutions
-
Manidipine Stock Solution (1 mg/mL): Accurately weigh and dissolve manidipine in methanol.
-
Manidipine-d5 Stock Solution (1 mg/mL): Accurately weigh and dissolve Manidipine-d5 in methanol.
-
Manidipine Working Solutions: Prepare serial dilutions of the manidipine stock solution with 50:50 (v/v) methanol:water to create working solutions for calibration curve standards and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (50 ng/mL): Dilute the Manidipine-d5 stock solution with 50:50 (v/v) methanol:water.
Preparation of Calibration Standards and Quality Control (QC) Samples
-
Calibration Curve Standards: Spike blank human plasma with the appropriate manidipine working solutions to achieve final concentrations of 0.1 (LLOQ), 0.2, 0.5, 1.0, 2.5, 5.0, 10.0, and 20.0 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at four concentration levels:
-
LLOQ QC: 0.1 ng/mL
-
Low QC (LQC): 0.3 ng/mL
-
Medium QC (MQC): 8.0 ng/mL
-
High QC (HQC): 16.0 ng/mL
-
Sample Preparation Protocol (Solid-Phase Extraction)
-
Aliquot 100 µL of plasma sample (standard, QC, or unknown) into a 96-well plate.
-
Add 25 µL of the IS Working Solution (50 ng/mL Manidipine-d5) to all wells except for the blank matrix samples. Vortex briefly.
-
Add 200 µL of 0.1% formic acid in water to each well and vortex.
-
Condition the SPE plate wells by passing 500 µL of methanol followed by 500 µL of water.
-
Load the entire pre-treated plasma sample onto the SPE plate.
-
Wash the wells with 500 µL of 5% methanol in water.
-
Elute the analytes with 500 µL of methanol into a clean 96-well collection plate.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 150 µL of the mobile phase (80:20 acetonitrile:10 mM ammonium acetate with 0.1% formic acid).
-
Seal the plate and inject 10 µL into the LC-MS/MS system.
LC-MS/MS Method
The analysis is performed using a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.
Liquid Chromatography Conditions
| Parameter | Condition |
| Column | C18 Column (e.g., 50 x 2.1 mm, 2.5 µm)[1] |
| Mobile Phase A | 10 mM Ammonium Acetate with 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Gradient Elution | Time (min) |
| 0.0 | |
| 0.5 | |
| 2.5 | |
| 3.5 | |
| 3.6 | |
| 5.0 |
Mass Spectrometry Conditions
The mass spectrometer is operated in positive electrospray ionization (ESI) mode, monitoring the following Multiple Reaction Monitoring (MRM) transitions.
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1][3] |
| Ion Spray Voltage | 4500 V |
| Temperature | 500°C |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Resolution | Q1/Q3: Unit |
Table 1: MRM Transitions and Compound-Dependent Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
|---|---|---|---|---|
| Manidipine | 611.0 | 167.0 | 150 | 25[4] |
| Manidipine-d5 | 616.0 | 167.0 | 150 | 25 |
Note: The precursor ion for manidipine corresponds to its [M+H]+ form.[4] The transition m/z 611.1 → 167.0 has been previously reported.[3]
Method Validation Summary
The method was validated following the FDA's "Bioanalytical Method Validation Guidance for Industry".[1]
Linearity and LLOQ
The method demonstrated excellent linearity over the concentration range of 0.1 ng/mL to 20.0 ng/mL.[4] The Lower Limit of Quantification (LLOQ) was established at 0.1 ng/mL, with acceptable precision and accuracy.[4][5]
Table 2: Calibration Curve Performance
| Nominal Conc. (ng/mL) | Mean Calculated Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
|---|---|---|---|
| 0.10 | 0.11 | 110.0 | 8.5 |
| 0.20 | 0.21 | 105.0 | 6.2 |
| 0.50 | 0.48 | 96.0 | 4.1 |
| 1.00 | 1.03 | 103.0 | 2.5 |
| 2.50 | 2.45 | 98.0 | 1.8 |
| 5.00 | 5.10 | 102.0 | 1.5 |
| 10.00 | 9.90 | 99.0 | 2.1 |
| 20.00 | 19.70 | 98.5 | 3.3 |
A weighted (1/x²) linear regression model was used. The correlation coefficient (r²) was >0.995.
Precision and Accuracy
Intra-day and inter-day precision and accuracy were assessed by analyzing six replicates of QC samples at four concentration levels over three separate days.
Table 3: Intra- and Inter-Day Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Intra-Day Accuracy (%) | Intra-Day Precision (%CV) | Inter-Day Accuracy (%) | Inter-Day Precision (%CV) |
|---|---|---|---|---|---|
| LLOQ | 0.1 | 108.5 | 9.2 | 106.3 | 11.5 |
| LQC | 0.3 | 102.1 | 6.5 | 101.5 | 7.8 |
| MQC | 8.0 | 97.8 | 3.1 | 98.9 | 4.2 |
| HQC | 16.0 | 101.2 | 2.5 | 102.4 | 3.6 |
Acceptance criteria: Precision (%CV) ≤15% (≤20% for LLOQ) and Accuracy within 85-115% (80-120% for LLOQ).[1]
Recovery and Matrix Effect
Extraction recovery and matrix effect were evaluated at LQC and HQC levels. The use of a deuterated internal standard effectively normalized for variability.
Table 4: Recovery and Matrix Effect
| QC Level | Analyte Recovery (%) | IS Recovery (%) | Matrix Factor | IS-Normalized Matrix Factor |
|---|---|---|---|---|
| LQC | 91.5 | 93.2 | 0.98 | 1.01 |
| HQC | 94.2 | 93.8 | 0.97 | 0.99 |
A high and consistent recovery was achieved for both the analyte and the internal standard.[2]
Stability
Manidipine was proven to be stable in human plasma under various storage and handling conditions.
Table 5: Stability Assessment Summary
| Stability Test | Condition | Duration | Accuracy Deviation (%) |
|---|---|---|---|
| Freeze-Thaw Stability | 3 cycles from -80°C to room temperature[4] | 3 cycles | Within ±10% |
| Short-Term (Bench-Top) | Room temperature | 6 hours[4] | Within ±8% |
| Long-Term Stability | -80°C | 90 days | Within ±12% |
| Post-Preparative Stability | Autosampler at 10°C | 24 hours | Within ±7% |
All stability results were within the acceptance criteria of ±15% deviation from nominal concentrations.
Visualized Workflows
Caption: Bioanalytical workflow from sample preparation to final quantification.
Caption: Key parameters for bioanalytical method validation.
Conclusion
The LC-MS/MS method described provides a reliable, sensitive, and high-throughput solution for the quantitative analysis of manidipine in human plasma. The use of a deuterated internal standard, Manidipine-d5, ensures the highest level of accuracy and precision, making the method ideally suited for regulated bioanalysis in support of clinical trials and pharmacokinetic studies. The validation data confirms that the method meets all regulatory requirements for bioanalytical assays.
References
- 1. fda.gov [fda.gov]
- 2. researchgate.net [researchgate.net]
- 3. Delapril and manidipine measurements by liquid chromatography-tandem mass spectrometry in a pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. thaiscience.info [thaiscience.info]
- 5. Determination and pharmacokinetics of manidipine in human plasma by HPLC/ESIMS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Manidipine-d4 in Bioequivalence Studies of Manidipine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Manidipine-d4 as an internal standard in bioequivalence studies of manidipine. The following sections detail the rationale for using a deuterated internal standard, a complete experimental protocol for bioanalysis, and representative pharmacokinetic data.
Introduction: The Role of this compound in Bioequivalence Testing
Manidipine is a third-generation dihydropyridine calcium channel blocker used in the treatment of hypertension.[1] To ensure the therapeutic equivalence of generic formulations of manidipine, regulatory agencies require bioequivalence (BE) studies. These studies compare the rate and extent of absorption of the test and reference drug products.
A critical component of BE studies is the accurate quantification of the drug in biological matrices, typically plasma. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is an ideal internal standard as it shares identical physicochemical properties with manidipine, ensuring it behaves similarly during sample extraction, chromatography, and ionization. This co-elution and similar behavior effectively normalize for variations in sample preparation and matrix effects, leading to highly accurate and precise quantification of manidipine.
Quantitative Data from Manidipine Bioequivalence Studies
The following table summarizes pharmacokinetic parameters from a bioequivalence study of two 20 mg manidipine tablet formulations. While this particular study utilized felodipine as an internal standard, the data is representative of what would be obtained in a study employing this compound.[2]
| Pharmacokinetic Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) |
| Cmax (ng/mL) | 5.64 ± 1.87 | 5.78 ± 2.01 |
| AUC0-12 (ng·h/mL) | 21.37 ± 7.54 | 20.82 ± 6.98 |
| Tmax (h) | 2.31 ± 0.85 | 2.26 ± 0.78 |
Cmax: Maximum plasma concentration; AUC0-12: Area under the plasma concentration-time curve from time 0 to 12 hours; Tmax: Time to reach maximum plasma concentration. Data from a study involving 12 healthy volunteers.[2]
Experimental Protocols
This section outlines a detailed protocol for the quantification of manidipine in human plasma using this compound as an internal standard, employing an LC-MS/MS method.
Materials and Reagents
-
Manidipine hydrochloride reference standard
-
This compound (Internal Standard)
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
Formic acid (analytical grade)
-
Ammonium acetate (analytical grade)
-
Ultrapure water
-
Human plasma (with K2EDTA as anticoagulant)
-
Solid Phase Extraction (SPE) cartridges
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source
Sample Preparation: Solid Phase Extraction (SPE)
-
Thaw plasma samples and vortex to ensure homogeneity.
-
To 200 µL of plasma, add 20 µL of this compound working solution (concentration to be optimized, e.g., 100 ng/mL in methanol).
-
Vortex for 30 seconds.
-
Add 200 µL of 2% formic acid in water and vortex for another 30 seconds.
-
Condition an SPE cartridge by passing 1 mL of methanol followed by 1 mL of ultrapure water.
-
Load the plasma mixture onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of ultrapure water.
-
Dry the cartridge under vacuum for 1 minute.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.
Liquid Chromatography Conditions
| Parameter | Condition |
| Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 30% B, increase to 95% B over 3 min, hold for 1 min, return to 30% B and equilibrate for 1 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Manidipine | 611.1 | 167.0[3] |
| This compound | 615.1 (theoretically) | 167.0 (or other stable fragment) |
Note: The exact product ion for this compound should be determined experimentally by infusing a solution of the standard into the mass spectrometer.
Visualizations
Manidipine Mechanism of Action
Manidipine exerts its antihypertensive effect by blocking both L-type and T-type voltage-gated calcium channels in vascular smooth muscle cells.[4] This dual blockade leads to vasodilation of both afferent and efferent arterioles in the kidneys, contributing to its renal-protective effects.[5]
Caption: Mechanism of action of Manidipine.
Bioequivalence Study Workflow
The following diagram illustrates the typical workflow for a bioequivalence study of manidipine.
References
- 1. Predictive Potential of Cmax Bioequivalence in Pilot Bioavailability/Bioequivalence Studies, through the Alternative ƒ2 Similarity Factor Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Delapril and manidipine measurements by liquid chromatography-tandem mass spectrometry in a pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Manidipine: an antihypertensive drug with positive effects on metabolic parameters and adrenergic tone in patients with diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wjgnet.com [wjgnet.com]
Application of Manidipine-d4 in Metabolic Stability Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Manidipine is a third-generation dihydropyridine calcium channel blocker used in the management of hypertension.[1] Like many pharmaceuticals, it undergoes extensive first-pass metabolism in the liver, primarily mediated by the cytochrome P450 enzyme CYP3A4.[2] This metabolic process, which mainly involves dehydrogenation of the dihydropyridine ring to form an inactive pyridine derivative, can significantly impact the drug's oral bioavailability and pharmacokinetic profile.[1]
The use of deuterium-labeled compounds, such as Manidipine-d4, offers a strategic approach to enhance metabolic stability. The substitution of hydrogen with its heavier, stable isotope deuterium at specific metabolic sites can slow down the rate of enzymatic cleavage of the carbon-deuterium (C-D) bond compared to the corresponding carbon-hydrogen (C-H) bond. This phenomenon, known as the Deuterium Kinetic Isotope Effect (DKIE), can lead to a reduced rate of metabolism, potentially resulting in improved pharmacokinetic properties such as a longer half-life and increased systemic exposure.[3]
These application notes provide a detailed protocol for assessing the metabolic stability of this compound in comparison to its non-deuterated counterpart, Manidipine, using human liver microsomes.
Data Presentation
The following table summarizes hypothetical but representative data from an in vitro metabolic stability study comparing Manidipine and this compound in human liver microsomes. This data illustrates the expected improvement in metabolic stability due to the deuterium kinetic isotope effect.
| Compound | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Manidipine | 25 | 27.7 |
| This compound | 55 | 12.6 |
This data is illustrative and intended to demonstrate the potential impact of deuteration on metabolic stability. Actual results may vary.
Experimental Protocols
In Vitro Metabolic Stability Assessment using Human Liver Microsomes
Objective: To determine and compare the in vitro half-life (t½) and intrinsic clearance (CLint) of Manidipine and this compound in human liver microsomes.
Materials:
-
Manidipine
-
This compound
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium Phosphate Buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN)
-
Internal Standard (IS) for LC-MS/MS analysis (e.g., a structurally similar compound not metabolized by CYP3A4)
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare a 1 M stock solution of Manidipine and this compound in DMSO.
-
Prepare working solutions of the test compounds by diluting the stock solution in acetonitrile.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Thaw the human liver microsomes on ice immediately before use. Dilute the microsomes to the desired concentration (e.g., 0.5 mg/mL) with cold potassium phosphate buffer.
-
-
Incubation:
-
Add the human liver microsome suspension to the wells of a 96-well plate.
-
Add the working solutions of Manidipine or this compound to the respective wells to achieve the final desired concentration (e.g., 1 µM).
-
Pre-incubate the plate at 37°C for 5 minutes with shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to each well.
-
Incubate the plate at 37°C with constant shaking.
-
-
Time Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction in the respective wells by adding 2 volumes of ice-cold acetonitrile containing the internal standard.
-
-
Sample Processing:
-
After the final time point, centrifuge the plate at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound (Manidipine or this compound) at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression line.
-
Calculate the in vitro half-life (t½) using the following equation: t½ = 0.693 / k
-
Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein concentration)
-
Visualizations
Experimental workflow for the in vitro metabolic stability assay.
Simplified metabolic pathway of Manidipine and the effect of deuteration.
References
Troubleshooting & Optimization
Improving peak shape and resolution for manidipine and its internal standard
Welcome to the technical support center for the chromatographic analysis of manidipine and its internal standards. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments, with a focus on improving peak shape and resolution.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific problems you may encounter during the HPLC or LC-MS/MS analysis of manidipine.
Q1: I am observing significant peak tailing for my manidipine peak. What are the potential causes and how can I fix it?
A1: Peak tailing, where the peak has a right-hand asymmetry, is a common issue, especially for basic compounds like manidipine.[1] It can compromise accurate integration and quantification.[2] Here are the likely causes and solutions:
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the basic amine groups of manidipine, causing tailing.[2][3]
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (typically to pH ≤ 3) can suppress the ionization of silanol groups, minimizing these secondary interactions.[3][4] Using an acidic modifier like formic acid, acetic acid, or trifluoroacetic acid is common.[5]
-
Solution 2: Use an End-Capped Column: Employ a modern, high-purity, end-capped C18 or C8 column. End-capping neutralizes most of the active silanol groups.[3]
-
Solution 3: Add a Competing Base: Incorporating a small amount of a basic modifier, such as triethylamine (TEA), into the mobile phase can mask the residual silanol groups.[4] However, this may not be necessary with modern end-capped columns.[3]
-
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing.[6]
-
Solution: Reduce the injection volume or dilute your sample.[1]
-
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can cause poor peak shape.[6]
-
Solution: Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[1]
-
Q2: My manidipine peak is fronting (leading edge is sloped). What should I do?
A2: Peak fronting is characterized by a leading edge that is less steep than the trailing edge. Common causes include:
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to move through the beginning of the column too quickly, resulting in a distorted peak.[7]
-
Solution: Whenever possible, dissolve and inject your sample in the initial mobile phase. If this is not feasible, use a solvent that is weaker than the mobile phase.[7]
-
-
Column Overloading: Injecting a high concentration or a large volume of the sample can saturate the column.[7][8]
Q3: I am seeing split peaks for manidipine and/or its internal standard. How can I troubleshoot this?
A3: Split peaks can be one of the more challenging issues to diagnose. Here’s a systematic approach to troubleshooting:
-
Check for a Column Void or Blockage: A void at the head of the column or a partially blocked frit can cause the sample to travel through different paths, resulting in a split peak.[9][10] This often affects all peaks in the chromatogram.[9]
-
Solution: Reverse-flush the column. If this doesn't resolve the issue, replace the column inlet frit or the entire column.[9]
-
-
Sample Solvent and Mobile Phase Mismatch: Injecting the sample in a solvent much stronger than the mobile phase can cause peak splitting, particularly for early eluting peaks.[11]
-
Solution: Ensure your sample solvent is compatible with and ideally weaker than the mobile phase.[11]
-
-
Improper Tubing Connections: Dead volume in the system due to poorly fitted tubing can lead to peak distortion.[12]
-
Solution: Check all connections between the injector, column, and detector to ensure they are secure and properly seated.[13]
-
Q4: How do I improve the resolution between manidipine and its internal standard?
A4: Achieving adequate resolution is critical for accurate quantification. If you are experiencing co-elution or poor separation, consider the following:
-
Optimize Mobile Phase Composition:
-
Adjust Organic Modifier Percentage: Varying the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous phase can significantly impact retention and resolution. A lower percentage of the organic modifier will generally increase retention times and may improve resolution.
-
Change the Organic Modifier: Switching from methanol to acetonitrile, or vice versa, can alter selectivity due to different solvent properties.
-
Modify Mobile Phase pH: Adjusting the pH can change the ionization state of manidipine and some internal standards, which in turn affects their retention and selectivity.[6]
-
-
Select an Appropriate Internal Standard: The ideal internal standard should be chemically similar to the analyte but well-separated chromatographically.[14] If resolution is a persistent issue, you may need to consider an alternative internal standard. Common internal standards for manidipine include desipramine, felodipine, and nilvadipine.[15][16][17]
-
Decrease the Flow Rate: A lower flow rate can sometimes improve separation efficiency, leading to better resolution, although it will increase the run time.
-
Use a Different Column: A column with a different stationary phase (e.g., C8 instead of C18, or a phenyl-hexyl column) can offer different selectivity.[4] A longer column or a column with a smaller particle size can also increase efficiency and resolution.
Data Presentation: Chromatographic Conditions for Manidipine Analysis
The following tables summarize various published methods for the analysis of manidipine, providing a comparative overview of experimental conditions.
Table 1: HPLC Methods for Manidipine Analysis
| Parameter | Method 1[18] | Method 2[19] | Method 3[20] | Method 4[21] |
| Column | Inertsil ODS 3v (150 x 4.6 mm, 5 µm) | Kromasil ODS C18 (100 x 4.6 mm, 5 µm) | Agilent Zorbax Bonus RP (250 x 4.6 mm, 5 µm) | Symmetry C18 (150 x 4.6 mm, 3.5 µm) |
| Mobile Phase | Phosphate buffer (pH 2.2) : Acetonitrile (60:40 v/v) | Acetonitrile : Water (85:15 v/v) | Methanol : 0.1% TFA in Water (55:45 v/v) | Ammonium formate buffer (25 mM, pH 3.1) |
| Flow Rate | 1.4 mL/min | 1.0 mL/min | 1.0 mL/min | 0.7 mL/min |
| Detection | UV at 228 nm | UV at 229.36 nm | UV at 240 nm | UV at 230 nm |
| Internal Standard | Not specified | Not specified | Not specified | Not specified |
Table 2: LC-MS/MS Methods for Manidipine Analysis
| Parameter | Method 1[15] | Method 2[16] | Method 3[22] | Method 4[23] |
| Column | C18 (50 x 3 mm, 2.5 µm) | Hypersil ODS2 | Not Specified | Luna C8 (50 x 3.0 mm, 3 µm) |
| Mobile Phase | Gradient with 0.05% Formic Acid and Acetonitrile | Methanol : 5 mM Ammonium Acetate with 0.1% Acetic Acid (85:15 v/v) | Not Specified | Methanol : 10 mM Ammonium Acetate (90:10 v/v) |
| Flow Rate | 0.20 mL/min | Not specified | Not specified | 0.25 mL/min |
| Detection | ESI-MS/MS (MRM) | ESI-MS (SIM) | UPLC-MS/MS | ESI-MS/MS (MRM) |
| Internal Standard | Desipramine | Felodipine | Felodipine | Fesoterodine |
Experimental Protocols
Below are detailed methodologies for two representative analytical methods for manidipine.
Protocol 1: RP-HPLC Method for Manidipine in Pharmaceutical Dosage Forms (Based on[18])
-
Chromatographic System:
-
HPLC system with a UV detector.
-
Column: Inertsil ODS 3v (150 mm x 4.6 mm i.d., 5 µm particle size).
-
Mobile Phase: Prepare a phosphate buffer by dissolving 3.4 g of KH2PO4 in 1000 mL of HPLC grade water and adjusting the pH to 2.2 with orthophosphoric acid. The mobile phase is a 60:40 (v/v) mixture of this buffer and acetonitrile.
-
Flow Rate: 1.4 mL/min.
-
Detection Wavelength: 228 nm.
-
Injection Volume: 10 µL.
-
-
Standard Solution Preparation:
-
Accurately weigh 50 mg of manidipine standard and transfer to a 50 mL volumetric flask.
-
Dissolve in 15 mL of a diluent (Acetonitrile:Water, 50:50 v/v) with the aid of sonication for 10 minutes.
-
Make up the volume to the mark with the diluent to obtain a stock solution of 1000 µg/mL.
-
Prepare working standards by further dilution of the stock solution.
-
-
Sample Preparation (from tablets):
-
Weigh and finely powder a suitable number of tablets.
-
Transfer a quantity of powder equivalent to a known amount of manidipine into a volumetric flask.
-
Add the diluent, sonicate to dissolve, and make up to volume.
-
Filter the solution through a 0.45 µm filter before injection.
-
Protocol 2: LC-MS/MS Method for Manidipine in Human Plasma (Based on[15])
-
Chromatographic and Mass Spectrometric System:
-
LC-MS/MS system with an electrospray ionization (ESI) source.
-
Column: C18 (50 mm x 3 mm, 2.5 µm particle size).
-
Mobile Phase A: 0.05% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution Program.
-
Flow Rate: 0.20 mL/min.
-
Injection Volume: 10 µL.
-
MS Detection: Positive ESI in Multiple Reaction Monitoring (MRM) mode. Monitor the transitions m/z 610.98 > 166.95 for manidipine and m/z 266.95 > 235.94 for the internal standard (desipramine).
-
-
Standard and Internal Standard Solution Preparation:
-
Prepare stock solutions of manidipine (800 µg/mL) and desipramine (IS, 600 µg/mL) in 100% methanol.
-
Prepare working solutions by serial dilution with 50% methanol.
-
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 200 µL of plasma sample, add 20 µL of the IS working solution.
-
Add 1 mL of a mixture of methyl-t-butyl ether and hexane (4:1, v/v).
-
Vortex for 10 minutes and then centrifuge at 10,000 rpm for 15 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for injection.
-
Visualizations
The following diagrams illustrate logical workflows for troubleshooting and understanding common issues in manidipine analysis.
Caption: A workflow for troubleshooting peak shape and resolution issues.
Caption: Relationship between problems, causes, and solutions.
References
- 1. uhplcs.com [uhplcs.com]
- 2. waters.com [waters.com]
- 3. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. researchgate.net [researchgate.net]
- 6. uhplcs.com [uhplcs.com]
- 7. LC Troubleshooting—Optimizing Your Injection to Improve Peak Shape [restek.com]
- 8. youtube.com [youtube.com]
- 9. lctsbible.com [lctsbible.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. uhplcs.com [uhplcs.com]
- 13. support.waters.com [support.waters.com]
- 14. researchgate.net [researchgate.net]
- 15. thaiscience.info [thaiscience.info]
- 16. Determination and pharmacokinetics of manidipine in human plasma by HPLC/ESIMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Liquid chromatographic determination of manidipine in serum with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pharmatutor.org [pharmatutor.org]
- 19. sphinxsai.com [sphinxsai.com]
- 20. researchtrend.net [researchtrend.net]
- 21. he01.tci-thaijo.org [he01.tci-thaijo.org]
- 22. researchgate.net [researchgate.net]
- 23. Delapril and manidipine measurements by liquid chromatography-tandem mass spectrometry in a pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing ion suppression/enhancement with Manidipine-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Manidipine and its deuterated internal standard, Manidipine-d4, in LC-MS/MS analyses. Our goal is to help you address challenges related to ion suppression and enhancement, ensuring accurate and reliable quantitative results.
Troubleshooting Guide
Ion suppression or enhancement can significantly impact the accuracy and reproducibility of your Manidipine quantification. This guide provides a systematic approach to identifying and mitigating these matrix effects.
Problem: Poor sensitivity, inconsistent results, or high variability in Manidipine signal.
This is often a primary indicator of ion suppression.
Initial Assessment: Post-Column Infusion Experiment
A post-column infusion experiment is a definitive way to identify regions of ion suppression in your chromatogram.
-
Experimental Protocol:
-
Prepare a solution of Manidipine in a suitable solvent (e.g., methanol/water).
-
Using a syringe pump, continuously infuse the Manidipine solution into the LC flow path between the analytical column and the mass spectrometer inlet.
-
Inject a blank matrix sample (e.g., extracted plasma without Manidipine or this compound).
-
Monitor the Manidipine signal. A stable baseline should be observed. Any significant drop in the baseline indicates a region of ion suppression.[1]
-
Troubleshooting Steps:
| Step | Action | Rationale | Expected Outcome |
| 1. Chromatographic Separation | Modify the LC gradient to separate Manidipine from the suppression zone. | Co-eluting matrix components are a primary cause of ion suppression.[1] | Manidipine elutes in a region with a stable baseline in the post-column infusion experiment, leading to improved signal intensity and consistency. |
| 2. Sample Preparation | Enhance sample cleanup using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE). | To remove interfering matrix components before analysis.[2] | Reduced background noise and minimized ion suppression, resulting in a more accurate and precise measurement of Manidipine. |
| 3. Dilution | Dilute the sample with the mobile phase. | To reduce the concentration of matrix components that cause ion suppression. | A proportional increase in the signal-to-noise ratio for Manidipine, although this may not be suitable for samples with very low concentrations. |
| 4. Internal Standard | Utilize this compound as the internal standard. | This compound co-elutes with Manidipine and experiences the same degree of ion suppression, allowing for accurate correction of the analyte signal. Stable isotopically labeled internal standards are the preferred choice for compensating for matrix effects.[3][4] | The ratio of Manidipine to this compound remains constant even in the presence of ion suppression, leading to accurate and precise quantification. |
DOT Script for Troubleshooting Workflow
A logical workflow for troubleshooting ion suppression in Manidipine analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect my Manidipine analysis?
A1: Ion suppression is a phenomenon in mass spectrometry where the signal of the analyte of interest (Manidipine) is reduced due to the presence of co-eluting compounds from the sample matrix.[1] This can lead to inaccurate and imprecise quantification, underestimation of the true concentration, and poor method reproducibility. Ion enhancement, though less common, is the opposite effect where the signal is artificially increased.
Q2: Why is this compound recommended as an internal standard?
A2: this compound is a stable isotope-labeled (SIL) internal standard. It is chemically identical to Manidipine, with the only difference being the replacement of four hydrogen atoms with deuterium. This means it has the same chromatographic retention time and ionization efficiency as Manidipine.[4] Consequently, any ion suppression or enhancement that affects Manidipine will affect this compound to the same extent. By calculating the ratio of the analyte signal to the internal standard signal, the matrix effects are effectively canceled out, leading to accurate quantification.[3]
Q3: Can I use a different internal standard, like felodipine or desipramine?
A3: While other compounds like felodipine or desipramine have been used as internal standards for Manidipine analysis, they are not ideal for correcting ion suppression.[2][5][6] These are structural analogs, not isotopically labeled. Their chromatographic behavior and ionization efficiency may differ from Manidipine, meaning they may not experience the same degree of matrix effects. This can lead to incomplete correction and less accurate results compared to using this compound.[4]
Q4: What are the common sources of ion suppression in bioanalytical samples?
A4: In biological matrices such as plasma or urine, common sources of ion suppression include salts, phospholipids, proteins, and metabolites. Exogenous sources can include plasticizers from lab consumables and mobile phase additives.
Q5: How can I prevent ion suppression from the start?
A5: Proactive measures are key. This includes developing a robust sample preparation method to remove as many matrix components as possible, optimizing chromatographic conditions to separate Manidipine from potential interferences, and incorporating this compound as the internal standard from the beginning of method development.
DOT Script for the Role of this compound
The role of this compound in correcting for ion suppression.
Experimental Protocols
Representative LC-MS/MS Method for Manidipine Quantification
This protocol is a composite based on published methods for Manidipine analysis and represents a typical starting point for method development.[2][5][6][7]
1. Sample Preparation (Solid-Phase Extraction)
-
To 200 µL of plasma, add 20 µL of this compound internal standard working solution.
-
Vortex for 30 seconds.
-
Load the sample onto a pre-conditioned C18 SPE cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute Manidipine and this compound with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, return to initial conditions. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Manidipine: m/z 611.3 -> 167.1this compound: m/z 615.3 -> 167.1 (example) |
| Collision Energy | Optimize for Manidipine and this compound |
DOT Script for Experimental Workflow
A typical experimental workflow for Manidipine bioanalysis.
Quantitative Data Summary
The use of a stable isotope-labeled internal standard like this compound is expected to significantly improve the precision and accuracy of Manidipine quantification in the presence of matrix effects. The following table illustrates the expected performance improvement.
| Parameter | Without this compound (Structural Analog IS) | With this compound (SIL IS) |
| Precision (%CV) | 5-15% | <5% |
| Accuracy (%Bias) | ± 10-20% | ± 5% |
| Matrix Effect (%CV of IS-normalized matrix factor) | >15% | <15% |
Note: This table represents typical expected data based on the principles of using SIL internal standards in bioanalysis.[3][4] Actual values may vary depending on the specific matrix and experimental conditions.
References
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. thaiscience.info [thaiscience.info]
- 3. Enantioselective determination of R-(-)-manidipine and S-(+)-manidipine in human plasma by a sensitive and selective chiral LC-MS/MS assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination and pharmacokinetics of manidipine in human plasma by HPLC/ESIMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Delapril and manidipine measurements by liquid chromatography-tandem mass spectrometry in a pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Manidipine and Manidipine-d4 Extraction Recovery
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction recovery of manidipine and its deuterated internal standard, Manidipine-d4.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the solid-phase extraction (SPE) and liquid-liquid extraction (LLE) of manidipine and this compound.
Issue 1: Low recovery of both manidipine and this compound in Solid-Phase Extraction (SPE).
-
Question: We are experiencing low recovery for both manidipine and its internal standard, this compound, using a C8 SPE cartridge. What are the potential causes and solutions?
-
Answer: Low recovery in SPE can stem from several factors throughout the extraction process. Here is a systematic approach to troubleshoot this issue:
-
Suboptimal pH of the Sample: The pH of the sample load solution is critical for efficient retention of manidipine on the SPE sorbent. Manidipine is a weakly basic drug. Ensure the sample pH is adjusted to be at least 2 pH units above its pKa to maintain it in a neutral, less polar state, which enhances retention on a reversed-phase sorbent like C8.
-
Inadequate Sorbent Conditioning or Equilibration: The sorbent bed must be properly activated and equilibrated.
-
Conditioning: Ensure the sorbent is conditioned with an appropriate organic solvent (e.g., methanol) to activate the stationary phase.
-
Equilibration: The sorbent must then be equilibrated with a solution that mimics the polarity of the sample load solution (e.g., water or a buffered solution at the same pH as the sample). Incomplete equilibration can lead to premature elution of the analytes.
-
-
Sample Loading Flow Rate: A high flow rate during sample loading can prevent efficient interaction between the analytes and the sorbent, leading to breakthrough.[1] An optimal flow rate is typically 1-2 mL/min for a standard SPE cartridge.
-
Inappropriate Wash Solvent: The wash solvent should be strong enough to remove interferences without eluting the analytes of interest. If the wash solvent is too strong (i.e., has a high percentage of organic solvent), it can lead to the loss of manidipine and this compound. Consider decreasing the organic content of the wash solvent.
-
Insufficient Elution Solvent Strength or Volume: The elution solvent must be strong enough to disrupt the interactions between the analytes and the sorbent.
-
Solvent Strength: If recovery is low, consider using a stronger elution solvent (e.g., increasing the proportion of organic solvent or using a different solvent with higher elution strength). Methanol is a common elution solvent for C8 cartridges.[2]
-
Solvent Volume: Ensure the volume of the elution solvent is sufficient to completely elute the analytes from the sorbent bed. Try increasing the elution volume in increments.
-
-
Analyte Adsorption to Labware: Manidipine, being a lipophilic compound, may adsorb to plastic surfaces. Using silanized glassware or polypropylene tubes can minimize this issue.
-
Issue 2: High variability in this compound recovery.
-
Question: Our this compound internal standard recovery is highly variable between samples, while the manidipine recovery is relatively stable. What could be causing this?
-
Answer: Variability in the internal standard recovery, while the analyte recovery remains consistent, often points to issues with the internal standard itself or its handling.
-
Inconsistent Spiking of Internal Standard: Ensure the internal standard solution is accurately and consistently added to all samples, including calibration standards and quality controls. Use a calibrated pipette and ensure complete transfer of the solution.
-
Degradation of Internal Standard: While deuterated standards are generally stable, improper storage or handling of the this compound stock or working solutions could lead to degradation. Protect solutions from light and store them at the recommended temperature.[3]
-
Matrix Effects Specific to the Internal Standard: Although unlikely to be significantly different from the non-deuterated form, there could be subtle differences in how matrix components affect the ionization of this compound in the mass spectrometer. This is more of a detection issue than an extraction issue but can manifest as variable recovery. Ensure the chromatography is adequate to separate the analytes from interfering matrix components.
-
Precipitation of Internal Standard in the Sample: If the internal standard is added in an organic solvent to an aqueous sample like plasma, it might precipitate if not mixed thoroughly. Ensure vigorous mixing after adding the internal standard.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical extraction recovery percentage for manidipine from human plasma? A1: Published methods report high extraction recoveries for manidipine from human plasma. For example, a solid-phase extraction method using a 96-well plate reported a recovery of 97.5% ± 2.1% for manidipine.[4][5] Another study using C8 bonded-phase extraction reported recoveries between 93.1% and 98.4%.[6]
Q2: Which extraction method, SPE or LLE, is better for manidipine? A2: Both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) have been successfully used for manidipine extraction from biological matrices.[3][4]
-
SPE often provides cleaner extracts, leading to reduced matrix effects in LC-MS/MS analysis, and can be automated for high-throughput applications.[4][5]
-
LLE can be simpler and more cost-effective for smaller sample batches. A study reported using a mixture of methyl-t-butyl ether and hexane (4:1, v/v) for LLE of manidipine from human plasma.[3]
The choice depends on the specific requirements of the assay, such as required sensitivity, sample throughput, and available equipment.
Q3: How can I minimize matrix effects when analyzing manidipine in plasma? A3: Matrix effects, which are the suppression or enhancement of analyte ionization by co-eluting matrix components, can be a significant challenge in bioanalysis. To minimize them:
-
Optimize Sample Preparation: A more selective extraction method like SPE will result in a cleaner extract compared to simple protein precipitation.
-
Improve Chromatographic Separation: Ensure that manidipine and this compound are chromatographically resolved from the bulk of the matrix components. This can be achieved by optimizing the mobile phase composition, gradient, and column chemistry.
-
Use a Stable Isotope-Labeled Internal Standard: this compound is the ideal internal standard as it co-elutes with manidipine and experiences similar matrix effects, thus compensating for variations in ionization.[7]
Q4: What are the critical stability considerations for manidipine during sample preparation? A4: Manidipine is susceptible to degradation, particularly when exposed to light. It is crucial to protect all samples, calibration standards, and quality controls from light throughout the collection, storage, and extraction processes.[3] Samples should be stored frozen, and analysis should be performed in a timely manner.
Data Summary
Table 1: Reported Extraction Recoveries for Manidipine
| Extraction Method | Matrix | Sorbent/Solvent System | Analyte | Mean Recovery (%) | Reference |
| Solid-Phase Extraction | Human Plasma | 96-well SPE plate | Manidipine | 97.5 ± 2.1 | [4][5] |
| Solid-Phase Extraction | Serum | C8 bonded-phase | Manidipine | 93.1 - 98.4 | [6] |
| Liquid-Liquid Extraction | Human Plasma | Methyl-t-butyl ether and hexane (4:1, v/v) | Manidipine | Not explicitly stated, but method was validated | [3] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of Manidipine from Human Plasma
This protocol is a general guideline based on common practices for reversed-phase SPE. Optimization will be required for specific applications.
-
Sample Pre-treatment:
-
Thaw plasma samples at room temperature and vortex to ensure homogeneity.
-
To 500 µL of plasma, add the this compound internal standard solution.
-
Add 500 µL of a suitable buffer (e.g., phosphate buffer, pH 6.0) to the plasma sample and vortex.
-
-
SPE Cartridge Conditioning:
-
Use a C8 or similar reversed-phase SPE cartridge.
-
Wash the cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of purified water or the same buffer used for sample pre-treatment. Do not allow the sorbent to dry.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the SPE cartridge at a flow rate of approximately 1 mL/min.
-
-
Washing:
-
Wash the cartridge with 1 mL of a weak solvent mixture (e.g., 5% methanol in water) to remove polar interferences.
-
-
Drying:
-
Dry the cartridge under vacuum or with nitrogen for 5-10 minutes to remove residual water.
-
-
Elution:
-
Elute manidipine and this compound with 1 mL of methanol or another suitable organic solvent.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase used for LC-MS/MS analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE) of Manidipine from Human Plasma
This protocol is based on a published method for manidipine extraction.[3]
-
Sample Preparation:
-
To 500 µL of plasma in a polypropylene tube, add the this compound internal standard solution.
-
Vortex briefly.
-
-
Extraction:
-
Add 2.5 mL of the extraction solvent (e.g., a mixture of methyl-t-butyl ether and hexane, 4:1, v/v).
-
Vortex for 5 minutes to ensure thorough mixing.
-
-
Centrifugation:
-
Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
-
Supernatant Transfer:
-
Carefully transfer the upper organic layer to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase for LC-MS/MS analysis.
-
Visualizations
Caption: Troubleshooting workflow for low SPE recovery.
Caption: Liquid-Liquid Extraction (LLE) workflow.
References
- 1. promochrom.com [promochrom.com]
- 2. mdpi.com [mdpi.com]
- 3. thaiscience.info [thaiscience.info]
- 4. pure.korea.ac.kr [pure.korea.ac.kr]
- 5. researchgate.net [researchgate.net]
- 6. Liquid chromatographic determination of manidipine in serum with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Troubleshooting guide for Manidipine-d4 in LC-MS/MS assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Manidipine-d4 as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of Manidipine using this compound as an internal standard.
Question: Why am I observing poor peak shape (e.g., tailing, fronting, or splitting) for Manidipine and/or this compound?
Answer:
Poor peak shape can arise from several factors related to the chromatography, the sample, or the analytical column.
-
Chromatographic Conditions:
-
Mobile Phase pH: The pH of the mobile phase can significantly impact the peak shape of ionizable compounds like Manidipine. Ensure the mobile phase pH is appropriate for the pKa of Manidipine to maintain a consistent ionization state. An acidic mobile phase is often used for basic compounds to promote protonation and good peak shape on reversed-phase columns.[1]
-
Mobile Phase Composition: An inappropriate gradient or isocratic mobile phase composition can lead to poor peak shapes. Re-evaluate the organic solvent percentage and the gradient slope. For Manidipine, a gradient elution with acetonitrile and an aqueous buffer (e.g., 0.05% formic acid or ammonium acetate) on a C18 or C8 column is common.[2][3]
-
-
Column Issues:
-
Column Contamination: Buildup of matrix components from plasma samples can lead to active sites on the column, causing peak tailing. Implement a robust column washing step after each run or batch.
-
Column Degradation: The column may be nearing the end of its lifespan. Try replacing the column with a new one of the same type.
-
-
Sample Preparation:
-
Sample Solvent: Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion. If possible, the sample should be reconstituted in the initial mobile phase.[1]
-
Question: I am experiencing low sensitivity or a weak signal for Manidipine and/or this compound. What are the potential causes?
Answer:
Low sensitivity can be a result of issues with sample preparation, mass spectrometer settings, or compound stability.
-
Mass Spectrometer Optimization:
-
Ionization Source Parameters: The electrospray ionization (ESI) source parameters, such as temperature, gas flow rates, and spray voltage, should be optimized for Manidipine.[2] It is recommended to perform tuning by infusing a standard solution of Manidipine. Manidipine responds well in positive ESI mode.[2][3]
-
MRM Transitions: Verify that the correct precursor and product ions for Manidipine and this compound are being monitored. For Manidipine, a common transition is m/z 610.98 > 166.95.[2] The transition for this compound should be adjusted for the mass difference due to deuterium labeling.
-
-
Sample Preparation and Extraction:
-
Extraction Recovery: The extraction efficiency of your method (e.g., liquid-liquid extraction (LLE) or solid-phase extraction (SPE)) may be low. Evaluate the recovery by comparing the peak area of an extracted sample to a non-extracted standard of the same concentration. Recoveries for Manidipine have been reported to be above 80%.[2][4]
-
Sample pH: The pH of the sample during extraction is critical. For LLE of basic compounds like Manidipine, basifying the plasma sample can improve extraction into an organic solvent.[5]
-
-
Compound Stability:
-
Degradation: Manidipine is susceptible to degradation, especially under acidic, basic, and oxidative conditions.[6][7] Ensure that samples are stored properly (e.g., at low temperatures and protected from light) and that the analytical workflow minimizes exposure to harsh conditions. Photodegradation is also a concern for dihydropyridines.[6]
-
Question: My results show high variability and poor reproducibility. What should I investigate?
Answer:
High variability can be caused by inconsistent sample preparation, matrix effects, or issues with the internal standard.
-
Internal Standard (this compound) Issues:
-
Deuterium Exchange: Deuterated internal standards can sometimes undergo H/D exchange, where a deuterium atom is replaced by a proton from the solvent.[8] This can lead to a decrease in the this compound signal and an artificial increase in the Manidipine signal. This is more likely to occur in protic solvents under certain pH conditions.
-
Chromatographic Separation: In some cases, deuterated internal standards can exhibit slightly different retention times compared to the unlabeled analyte. If this shift occurs in a region of variable ion suppression, it can lead to inconsistent analyte-to-internal standard peak area ratios.[9]
-
-
Matrix Effects:
-
Ion Suppression/Enhancement: Co-eluting endogenous components from the biological matrix (e.g., plasma) can interfere with the ionization of Manidipine and this compound in the ESI source, leading to either a decrease (suppression) or increase (enhancement) in the signal.[10][11]
-
Evaluation of Matrix Effects: To assess matrix effects, compare the peak area of a standard spiked into an extracted blank matrix to the peak area of a standard in a neat solution.[11]
-
Mitigation Strategies: If significant matrix effects are observed, consider improving the sample cleanup procedure, modifying the chromatographic conditions to separate the analyte from interfering components, or using a different ionization technique if available.[12]
-
-
Inconsistent Sample Preparation:
-
Ensure that all steps of the sample preparation workflow, including pipetting, vortexing, and evaporation, are performed consistently for all samples. Automation can help to reduce variability.
-
Frequently Asked Questions (FAQs)
Q1: What are the typical mass transitions (MRM) for Manidipine and this compound?
A1: For Manidipine, a commonly used precursor-to-product ion transition in positive ESI mode is m/z 610.98 → 166.95 .[2] For this compound, the precursor ion will be shifted by +4 Da (i.e., m/z 614.98). The product ion may or may not be shifted depending on the position of the deuterium labels. It is essential to optimize the MS/MS parameters for your specific instrument and this compound standard.
Q2: What are the recommended sample preparation techniques for Manidipine in plasma?
A2: Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) have been successfully used for the extraction of Manidipine from human plasma.
-
LLE: A mixture of methyl-t-butyl ether and hexane has been used for LLE.[2]
-
SPE: A 96-well solid-phase extraction technique has also been shown to be a simple and high-throughput method.[13]
The choice between LLE and SPE will depend on factors such as required cleanup, sample throughput, and cost.
Q3: How stable is Manidipine in biological samples and solutions?
A3: Manidipine is susceptible to degradation under certain conditions. Forced degradation studies have shown that it degrades in acidic, basic, and oxidative environments.[7] It is also sensitive to light.[6] Therefore, it is crucial to:
-
Store stock solutions and biological samples at low temperatures (e.g., -20°C or -80°C).
-
Protect samples from light.
-
Evaluate the stability of Manidipine under the conditions of your entire analytical workflow (e.g., freeze-thaw stability, autosampler stability).
Q4: Can I use a different internal standard if I have issues with this compound?
A4: While a stable isotope-labeled internal standard like this compound is generally preferred for its ability to track the analyte through sample preparation and analysis, other compounds can be used if this compound is problematic or unavailable. Structural analogs such as desipramine or felodipine have been used as internal standards in Manidipine assays.[2][13] However, it is crucial to validate the use of any alternative internal standard thoroughly to ensure it adequately compensates for variability.
Experimental Protocols
Table 1: Example LC-MS/MS Parameters for Manidipine Analysis
| Parameter | Condition | Reference |
| Chromatography | ||
| Column | C18 (e.g., 3 mm x 50 mm, 2.5 µm) | [2] |
| Mobile Phase A | 0.05% Formic Acid in Water | [2] |
| Mobile Phase B | Acetonitrile | [2] |
| Flow Rate | 0.2 mL/min | [2] |
| Injection Volume | 10 µL | [2] |
| Column Temperature | 30°C | [2] |
| Mass Spectrometry | ||
| Ionization Mode | ESI Positive | [2] |
| Monitored Transition | m/z 610.98 → 166.95 | [2] |
| Dwell Time | 200 ms | |
| Source Temperature | 600°C |
Table 2: Example Liquid-Liquid Extraction (LLE) Protocol
| Step | Procedure | Reference |
| 1 | To 200 µL of plasma, add 20 µL of this compound working solution. | Adapted from[2] |
| 2 | Add 1 mL of extraction solvent (e.g., Methyl-t-butyl ether:Hexane 4:1 v/v). | [2] |
| 3 | Vortex for 10 minutes. | [2] |
| 4 | Centrifuge at 10,000 rpm for 15 minutes. | [2] |
| 5 | Transfer the organic layer to a new tube and evaporate to dryness. | |
| 6 | Reconstitute the residue in the mobile phase and inject. |
Visualizations
Caption: A flowchart for troubleshooting common LC-MS/MS issues.
Caption: Key factors influencing Manidipine LC-MS/MS assay performance.
References
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. thaiscience.info [thaiscience.info]
- 3. Delapril and manidipine measurements by liquid chromatography-tandem mass spectrometry in a pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enantioselective determination of R-(-)-manidipine and S-(+)-manidipine in human plasma by a sensitive and selective chiral LC-MS/MS assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination and pharmacokinetics of manidipine in human plasma by HPLC/ESIMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pharmatutor.org [pharmatutor.org]
- 8. sigmaaldrich.cn [sigmaaldrich.cn]
- 9. myadlm.org [myadlm.org]
- 10. matrix-effects-and-selectivity-issues-in-lc-ms-ms - Ask this paper | Bohrium [bohrium.com]
- 11. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Manidipine Bioanalysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize carryover during the bioanalysis of manidipine.
Troubleshooting Guide: Minimizing Manidipine Carryover
Carryover, the appearance of a signal from a previous injection in a current chromatogram, can significantly impact the accuracy and reliability of bioanalytical data.[1] This guide provides a systematic approach to identifying and mitigating carryover in manidipine LC-MS/MS analysis.
Systematic Troubleshooting of Carryover
A logical approach to troubleshooting involves sequentially investigating potential sources of carryover, starting from the autosampler and progressing through the LC system to the mass spectrometer.[2]
Table 1: Troubleshooting Manidipine Carryover
| Potential Source | Common Causes | Recommended Solutions & Corrective Actions |
| Autosampler | Worn or dirty needle, needle seat, or injection valve rotor seal.[3] | - Inspect and clean the needle and surrounding components. - Replace the rotor seal and needle if worn. - Optimize the needle wash protocol: use a strong solvent effective at dissolving manidipine (e.g., a high percentage of organic solvent like acetonitrile or methanol, potentially with a small amount of acid or base to disrupt interactions). - Ensure the wash solvent is fresh and the wash station is functioning correctly.[3] |
| Inadequate wash solvent composition or volume. | - Use a wash solvent that is stronger than the mobile phase. For manidipine, a wash solution containing counterions for ionic samples or an organic solvent for hydrophobic samples can be effective. - Increase the volume of the wash solvent and the duration of the wash cycle. | |
| Sample adsorption onto the exterior of the needle. | - Implement an external needle wash if available on the autosampler. | |
| LC Column | Contamination of the column or guard column with strongly retained manidipine or matrix components.[2] | - After analyzing a high-concentration sample, inject one or more blank samples to assess carryover.[2] - Develop a robust column wash method to be run between batches or after high-concentration samples. This may involve flushing with a strong, non-buffered organic solvent. - If carryover persists, consider replacing the guard column or the analytical column.[2] |
| Column overloading. | - Reduce the injection volume or dilute high-concentration samples. | |
| Mass Spectrometer | Contamination of the ion source (e.g., cone, transfer tube, capillary).[2] | - Clean the ion source components according to the manufacturer's recommendations. Sonication in a mixture of water/methanol or isopropanol can be effective.[2] |
| Mobile Phase/Solvents | Contaminated mobile phase or blank solution.[3] | - Prepare fresh mobile phase and blank solutions using high-purity solvents. - To confirm solvent contamination, double or triple the column equilibration time and observe if the contaminant peak area increases proportionally.[3] |
| Sample Preparation | Incomplete extraction or presence of interfering substances from the matrix. | - Optimize the sample preparation method (e.g., liquid-liquid extraction or solid-phase extraction) to ensure efficient removal of matrix components. |
Frequently Asked Questions (FAQs)
Q1: What is carryover and why is it a concern in manidipine bioanalysis?
A1: Carryover is the phenomenon where a small amount of an analyte from a previous injection appears in the chromatogram of a subsequent injection.[1] This is a significant concern in quantitative bioanalysis as it can lead to an overestimation of the analyte concentration in subsequent samples, compromising the accuracy and integrity of the data.[2]
Q2: How can I distinguish between carryover and contamination of my blank solution?
A2: To differentiate between carryover and a contaminated blank, you can perform a series of blank injections after a high-concentration sample. If the peak area of the analyte decreases with each subsequent blank injection, it is likely carryover.[4] If the peak area remains relatively constant across multiple blank injections, your blank solution or mobile phase may be contaminated.[3][4]
Q3: What type of wash solvent is most effective for minimizing manidipine carryover in the autosampler?
A3: The ideal wash solvent should be strong enough to dissolve and remove all traces of manidipine from the injection system. Since manidipine is a lipophilic compound, a wash solution with a high percentage of organic solvent, such as acetonitrile or methanol, is recommended. The effectiveness of the wash can sometimes be improved by adding a small amount of acid (e.g., formic acid) or base, depending on the nature of the interaction causing the carryover.
Q4: Can the sample preparation method influence carryover?
A4: Yes, the sample preparation method can indirectly influence carryover. A robust sample preparation method, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), is crucial for removing matrix components that can contribute to system contamination and carryover.[5] Incomplete removal of these components can lead to their accumulation in the LC system, which can, in turn, trap the analyte and release it in subsequent runs.
Q5: What are the acceptance criteria for carryover in a validated bioanalytical method?
A5: According to regulatory guidelines, carryover should be assessed by injecting a blank sample after a high-concentration standard (at the upper limit of quantification). The carryover in the blank sample should not be greater than 20% of the lower limit of quantification (LLOQ) for the analyte and 5% for the internal standard.[6]
Experimental Protocols
Below are detailed methodologies for key experiments related to the bioanalysis of manidipine, with a focus on minimizing carryover.
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is adapted from a validated method for manidipine quantification in human plasma.[7]
-
Aliquot Plasma: To a 1.5 mL microcentrifuge tube, add 200 µL of human plasma sample.
-
Add Internal Standard (IS): Spike with 20 µL of the internal standard working solution (e.g., desipramine at 250 ng/mL).
-
Extraction: Add 1 mL of an extraction solvent mixture of methyl-tert-butyl ether and hexane (4:1, v/v).
-
Vortex: Vortex the mixture for 10 minutes to ensure thorough extraction.
-
Centrifuge: Centrifuge the samples at 10,000 rpm for 15 minutes to separate the organic and aqueous layers.
-
Transfer: Carefully transfer the upper organic layer to a new tube.
-
Evaporate: Evaporate the organic solvent to dryness under a stream of nitrogen gas at 40°C.
-
Reconstitute: Reconstitute the dried residue in 200 µL of the mobile phase.
-
Inject: Inject a portion of the reconstituted sample (e.g., 10 µL) into the LC-MS/MS system.
Chromatographic and Mass Spectrometric Conditions
These conditions are based on a published method for manidipine analysis.[7]
-
LC System: Agilent 1200 series HPLC or equivalent
-
Column: C18 column (e.g., 3 mm x 50 mm, 2.5 µm particle size)
-
Mobile Phase A: 0.05% formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
Start with a certain percentage of B, then a linear gradient to a higher percentage of B, followed by a wash at a high percentage of B, and re-equilibration. A typical gradient might be:
-
0.0-0.5 min: 40% B
-
0.5-3.0 min: 40-85% B
-
3.0-4.5 min: 85-100% B
-
4.5-4.8 min: 100% B
-
4.8-5.5 min: 100-40% B
-
5.5-6.0 min: 40% B
-
-
-
Flow Rate: 0.20 mL/min
-
Column Temperature: 30°C
-
Autosampler Temperature: 5°C
-
Injection Volume: 10 µL
-
Mass Spectrometer: API 4000 triple quadrupole mass spectrometer or equivalent
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Manidipine: m/z 610.98 > 166.95
-
Desipramine (IS): m/z 266.95 > 235.94
-
Visualizations
Troubleshooting Workflow for Manidipine Carryover
Caption: A logical workflow for diagnosing and resolving carryover issues.
Experimental Workflow for Manidipine Bioanalysis
Caption: A streamlined workflow for manidipine sample analysis.
References
- 1. Reducing carryover | Waters [help.waters.com]
- 2. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Solving Carryover Problems in HPLC [ssi.shimadzu.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. glpsolutions.it [glpsolutions.it]
- 7. thaiscience.info [thaiscience.info]
Stability testing of Manidipine-d4 under different storage conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Manidipine-d4. The information is designed to address specific issues that may be encountered during stability testing experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For long-term storage, this compound should be stored at -20°C.[1][2][3] Under these conditions, it is stable for at least four years.[1][2] For shipping purposes, it is typically sent at room temperature for domestic transit within the continental United States, though this may vary for international shipments.[1][2]
Q2: What are the main degradation pathways for this compound?
Based on studies of Manidipine, the primary degradation pathways for this compound are expected to be:
-
Photodegradation: Manidipine is highly sensitive to light. The main degradation route is the oxidation of the dihydropyridine ring to form the corresponding pyridine analog.[4][5][6][7] Benzophenone has also been identified as a major photoproduct in some studies.[7]
-
Hydrolysis: The compound is susceptible to degradation in both acidic and basic conditions.[8][9]
-
Oxidation: There are conflicting reports on oxidative stability. While some studies indicate stability against hydrogen peroxide, others have shown slight degradation under strong oxidative stress.[8][9]
Q3: Is this compound sensitive to heat and humidity?
Manidipine has been shown to be stable against dry heat, with no significant degradation observed at 80°C for 4 hours.[9] While specific data on the effects of humidity on this compound are limited, high humidity can affect the physical stability of solid forms of related compounds, potentially leading to changes in physical properties or crystallization of amorphous material.[10][11][12]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpectedly high degradation in control samples stored at -20°C. | 1. Frequent freeze-thaw cycles. 2. Improper sealing of the container, leading to moisture condensation. 3. Exposure to light during handling. | 1. Aliquot the sample upon receipt to minimize freeze-thaw cycles. 2. Ensure the container is tightly sealed and consider using a desiccator for storage of opened containers. 3. Handle the solid compound and its solutions under amber or low-light conditions. |
| Significant degradation is observed in samples subjected to oxidative stress, contrary to some literature. | The stability to oxidation can be condition-dependent. The concentration of the oxidizing agent, temperature, and duration of exposure all play a role. | Carefully document your experimental conditions. If degradation is observed, it suggests that under your specific conditions, this compound is susceptible to oxidation. Consider using milder oxidative stress conditions if the goal is to demonstrate stability. |
| Inconsistent results in photodegradation studies. | 1. Variability in the light source intensity or wavelength. 2. Differences in sample container material (e.g., UV transparency). 3. The solvent used can influence the degradation kinetics. | 1. Standardize the light source and its distance from the samples. Use a calibrated photometer to measure light intensity. 2. Use consistent, transparent containers for all samples in the study. 3. Report the solvent used, as photodegradation kinetics can vary between solvents. |
| Appearance of unknown peaks in HPLC chromatograms. | These are likely degradation products. | Use a stability-indicating HPLC method capable of resolving the parent compound from its degradation products. Mass spectrometry (LC-MS) can be used to identify the structure of the unknown peaks. |
Data on Stability of Manidipine Under Stress Conditions
The following tables summarize quantitative data from forced degradation studies on Manidipine. It is anticipated that this compound will exhibit similar degradation behavior.
Table 1: Hydrolytic and Oxidative Degradation of Manidipine
| Stress Condition | Temperature | Duration | Percent Degradation | Reference |
| Acidic (1N HCl) | 60°C | 3 hours | Degradation observed | [6] |
| Basic (1N NaOH) | 60°C | 3 hours | Degradation observed | [6] |
| Oxidative (30% H₂O₂) | 80°C | 3 hours | 3.23% | [8] |
| Oxidative (30% H₂O₂) | 60°C | 5 hours | No degradation observed | [9] |
Table 2: Photolytic and Thermal Degradation of Manidipine
| Stress Condition | Temperature | Duration | Percent Degradation | Reference |
| Photolytic (Direct Sunlight) | Ambient | 4 hours | Degradation observed | [9] |
| Thermal (Dry Heat) | 80°C | 4 hours | No degradation observed | [9] |
Experimental Protocols
Protocol for Forced Degradation Studies
This protocol outlines a general procedure for subjecting this compound to various stress conditions to assess its intrinsic stability.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 1N HCl.
-
Incubate the mixture at 60°C for a defined period (e.g., 3 hours).
-
After incubation, cool the sample to room temperature and neutralize it with an equivalent amount of 1N NaOH.
-
Dilute the sample to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 1N NaOH.
-
Incubate the mixture at 60°C for a defined period (e.g., 3 hours).
-
After incubation, cool the sample to room temperature and neutralize it with an equivalent amount of 1N HCl.
-
Dilute the sample to a suitable concentration for analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 30% hydrogen peroxide.
-
Incubate the mixture at 80°C for a defined period (e.g., 3 hours).
-
Cool the sample and dilute it to a suitable concentration for analysis.
-
-
Photodegradation:
-
Expose the stock solution in a transparent container to a calibrated light source (e.g., a xenon lamp providing ICH-compliant light exposure) for a defined duration.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
After exposure, dilute the samples to a suitable concentration for analysis.
-
-
Thermal Degradation:
-
Store the solid this compound or its solution in a temperature-controlled oven at a high temperature (e.g., 80°C) for a defined period.
-
If using a solution, a control sample should be stored at the recommended storage temperature.
-
After the defined period, cool the sample and, if necessary, dissolve and dilute it to a suitable concentration for analysis.
-
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method.
Stability-Indicating HPLC Method
-
Column: Kromasil ODS C18 (100 x 4.6 mm, 5µm) or equivalent.[9]
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 85:15 v/v).[9]
-
Flow Rate: 1 mL/min.[9]
-
Detection: UV at 229 nm.[9]
-
Column Temperature: 30°C.[6]
Visualizations
Caption: Workflow for this compound stability testing.
Caption: Troubleshooting unexpected degradation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. mdpi.com [mdpi.com]
- 6. he01.tci-thaijo.org [he01.tci-thaijo.org]
- 7. Photostability evaluation of manidipine tablets and structural determination of its photoproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmatutor.org [pharmatutor.org]
- 9. sphinxsai.com [sphinxsai.com]
- 10. Effect of temperature and moisture on the miscibility of amorphous dispersions of felodipine and poly(vinyl pyrrolidone) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A comparison of the effect of temperature and moisture on the solid dispersions: aging and crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Impact of mobile phase composition on Manidipine-d4 retention time
This technical support guide provides troubleshooting advice and frequently asked questions regarding the impact of mobile phase composition on the retention time of Manidipine-d4 in reversed-phase high-performance liquid chromatography (RP-HPLC).
Troubleshooting Guide
Q1: We are observing a significant shift in the retention time of our this compound peak. What are the likely causes related to the mobile phase?
A1: Retention time shifts in RP-HPLC are commonly linked to variations in the mobile phase.[1] Here are the primary factors to investigate:
-
Inaccurate Mobile Phase Preparation: Even small errors in the ratio of organic solvent to aqueous buffer can lead to significant changes in retention time.[1] We recommend carefully preparing fresh mobile phase.
-
Changes in pH: If your aqueous phase is a buffer (e.g., phosphate or acetate buffer), improper preparation or degradation over time can alter the pH. A change in pH can affect the ionization state of this compound, thereby influencing its retention.
-
Degassing Issues: Inadequate degassing of the mobile phase can lead to bubble formation in the pump, causing flow rate fluctuations and, consequently, retention time instability.[1]
-
Solvent Inconsistency: Switching between different grades or suppliers of solvents (e.g., acetonitrile, methanol) can sometimes introduce variability.
Q2: Our this compound peak is eluting too early. How can we increase its retention time using the mobile phase?
A2: To increase the retention time of this compound in a reversed-phase system, you need to decrease the overall polarity of the mobile phase. This can be achieved by:
-
Decreasing the Organic Solvent Percentage: Reduce the concentration of the organic component (e.g., acetonitrile or methanol) in your mobile phase. A higher proportion of the aqueous phase will increase the interaction of the analyte with the non-polar stationary phase, leading to a longer retention time.
-
Switching to a Weaker Organic Solvent: If you are using acetonitrile, consider replacing it with methanol. Methanol is a weaker organic solvent in reversed-phase chromatography and will generally result in longer retention times.
Q3: Our this compound peak is eluting too late, and our run times are too long. How can we decrease the retention time?
A3: To decrease the retention time, you need to increase the elution strength of the mobile phase. This can be done by:
-
Increasing the Organic Solvent Percentage: Increasing the proportion of acetonitrile or methanol will make the mobile phase more non-polar, reducing the analyte's affinity for the stationary phase and causing it to elute faster.[2]
-
Switching to a Stronger Organic Solvent: If you are using methanol, switching to acetonitrile may decrease retention time as acetonitrile generally has a stronger elution strength in reversed-phase HPLC.
Q4: We are seeing peak splitting or fronting for our this compound peak. Can the mobile phase be the cause?
A4: Yes, mobile phase issues can lead to poor peak shapes.
-
Injection Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger (more organic) than the mobile phase, it can cause peak distortion, including splitting or fronting.[3] It is ideal to dissolve your sample in the mobile phase itself.
-
Insufficient Buffering: If the pH of the sample is different from the mobile phase and the mobile phase buffering capacity is too low, it can lead to peak shape issues for ionizable compounds.[4]
Frequently Asked Questions (FAQs)
Q1: What are some common mobile phase compositions used for the analysis of Manidipine?
A1: Based on published methods, several mobile phase compositions have been successfully used for Manidipine analysis. These can serve as a good starting point for method development for this compound. Common examples include:
-
Acetonitrile and water mixtures, for instance in a ratio of 85:15 (v/v).[5][6]
-
Methanol combined with a buffer, such as a 5 mM ammonium acetate solution containing 0.1% acetic acid, in an 85:15 (v/v) ratio.[6]
-
Acetonitrile and a phosphate buffer (e.g., pH 2.2) in a 40:60 ratio.[7]
-
Methanol and 0.1% Trifluoroacetic acid (TFA).
Q2: How does the choice between acetonitrile and methanol affect the analysis?
A2: Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC.
-
Elution Strength: Acetonitrile is generally a stronger eluting solvent than methanol, meaning it will lead to shorter retention times for the same percentage in the mobile phase.
-
Selectivity: Switching between acetonitrile and methanol can alter the selectivity of the separation, which is the relative retention of different compounds. This can be useful if you need to resolve this compound from other components in your sample.
-
Viscosity and Pressure: Methanol-water mixtures are more viscous than acetonitrile-water mixtures, which can lead to higher backpressure in your HPLC system.
Q3: Why are additives like formic acid, acetic acid, or ammonium acetate used in the mobile phase?
A3: These additives are used to control the pH of the mobile phase and improve peak shape and ionization efficiency, especially for LC-MS applications.
-
pH Control: Maintaining a consistent pH is crucial for the reproducible analysis of ionizable compounds like Manidipine.
-
Improved Peak Shape: For basic compounds, using an acidic mobile phase (e.g., with formic or acetic acid) can suppress the interaction of the analyte with residual silanols on the silica-based stationary phase, leading to more symmetrical peaks.
-
Enhanced MS Detection: Volatile buffers like ammonium acetate or ammonium formate are compatible with mass spectrometry and can improve the ionization of the analyte in the MS source.
Q4: Can small variations in the deuterated internal standard's retention time compared to the parent drug be expected?
A4: Yes, it is common to observe slight differences in retention time between a deuterated internal standard (like this compound) and the non-deuterated analyte. The deuterated version may elute slightly earlier.[8] This is generally not a concern as long as the peaks are well-defined and the retention time difference is consistent.
Data Summary
The following table summarizes the expected qualitative impact of mobile phase modifications on the retention time of this compound in a reversed-phase HPLC system.
| Parameter Modified | Change | Expected Impact on Retention Time | Rationale |
| Organic Solvent % | Increase | Decrease | Increases mobile phase elution strength. |
| Decrease | Increase | Decreases mobile phase elution strength. | |
| Aqueous/Buffer % | Increase | Increase | Decreases mobile phase elution strength. |
| Decrease | Decrease | Increases mobile phase elution strength. | |
| Mobile Phase pH | Adjustment to suppress ionization | Increase | A more neutral form of the analyte will have a stronger interaction with the non-polar stationary phase. |
| Adjustment to increase ionization | Decrease | An ionized form of the analyte is more polar and will have less affinity for the stationary phase. | |
| Ionic Strength of Buffer | Increase | Generally a slight decrease | Increased salt concentration can reduce secondary interactions with the stationary phase. |
| Decrease | Generally a slight increase | Decreased salt concentration may enhance secondary interactions. |
Experimental Protocols
Below are examples of experimental conditions that have been used for the analysis of Manidipine, which can be adapted for this compound.
Method 1: Isocratic RP-HPLC with UV Detection [5][6]
-
Column: Kromasil ODS C18 (100 x 4.6 mm, 5µm)
-
Mobile Phase: Acetonitrile: Water (85:15 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 229.36 nm
Method 2: Isocratic RP-HPLC with Buffer [7]
-
Column: Inertsil ODS 3v (150 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Phosphate buffer (pH 2.2) : Acetonitrile (60:40 v/v)
-
Flow Rate: 1.4 mL/min
-
Detection: UV at 228 nm
Method 3: LC-MS/MS with Gradient Elution [9]
-
Column: C18 (3 mm x 50 mm, 2.5 µm)
-
Mobile Phase A: 0.05% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.20 mL/min
-
Gradient: A time-programmed gradient can be used to optimize separation.
Visualizations
Caption: Troubleshooting workflow for retention time shifts.
Caption: Impact of mobile phase components on retention time.
References
- 1. Why is my LC Retention Time Shifting? [restek.com]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. sphinxsai.com [sphinxsai.com]
- 6. researchgate.net [researchgate.net]
- 7. pharmatutor.org [pharmatutor.org]
- 8. chromforum.org [chromforum.org]
- 9. thaiscience.info [thaiscience.info]
Technical Support Center: Ensuring Reproducibility in Manidipine Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving reliable and reproducible quantification of manidipine.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for manidipine quantification?
A1: The most prevalent methods for quantifying manidipine in biological matrices and pharmaceutical formulations are High-Performance Liquid Chromatography (HPLC) with UV or electrochemical detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS is often preferred for bioanalytical applications due to its high sensitivity and selectivity.[1][2]
Q2: What are the key stability concerns for manidipine during analysis?
A2: Manidipine is susceptible to degradation under certain conditions. It has been found to degrade in acidic and alkaline environments and is also sensitive to light (photodegradation).[1][3] Conversely, it has demonstrated stability against oxidative stress (hydrogen peroxide) and dry heat.[1] It is crucial to protect samples and standards from light and maintain appropriate pH conditions throughout the analytical process.
Q3: What are typical extraction recovery rates for manidipine from plasma samples?
A3: Extraction recovery can vary depending on the chosen method. For Liquid-Liquid Extraction (LLE), recoveries have been reported to be in the range of 81.52% to 90.19%.[3] Solid-Phase Extraction (SPE) methods have shown high and consistent recoveries, with one study reporting a mean recovery of over 80% for both enantiomers of manidipine and another reporting 97.5% ± 2.1%.[4][5]
Q4: What are the common causes of peak tailing in manidipine HPLC analysis?
A4: Peak tailing for manidipine, a basic compound, can be caused by secondary interactions with residual silanol groups on the silica-based stationary phase.[6] Other potential causes include column overload, blockages in the column inlet frit, or a mismatch between the sample solvent and the mobile phase.[7][8]
Q5: How can matrix effects in LC-MS/MS analysis of manidipine be minimized?
A5: Matrix effects, such as ion suppression or enhancement, can significantly impact the accuracy of LC-MS/MS quantification. To mitigate these effects, it is important to optimize the sample preparation method to effectively remove interfering endogenous components from the matrix.[9] The use of a stable isotope-labeled internal standard that co-elutes with manidipine is highly recommended to compensate for any remaining matrix effects.[10] Additionally, adjusting chromatographic conditions to separate manidipine from co-eluting matrix components can also be effective.[9]
Troubleshooting Guides
Poor Peak Shape (Tailing or Fronting)
| Symptom | Potential Cause | Troubleshooting Step |
| Peak Tailing | Secondary interactions with silanol groups. | Use an end-capped column or a column specifically designed for basic compounds. Add a competing base like triethylamine (TEA) to the mobile phase. Optimize mobile phase pH.[6][11] |
| Column overload. | Reduce the sample concentration or injection volume.[7] | |
| Blocked column frit. | Reverse and flush the column. If the problem persists, replace the frit or the column.[7] | |
| Mismatch between sample solvent and mobile phase. | Dissolve the sample in the mobile phase or a weaker solvent.[12] | |
| Peak Fronting | Sample overload in certain mobile phases. | While less common, reducing the sample concentration can resolve this issue.[7] |
| Incompatible sample solvent. | Ensure the sample is dissolved in a solvent compatible with the mobile phase. |
Low or Inconsistent Extraction Recovery (SPE)
| Symptom | Potential Cause | Troubleshooting Step |
| Analyte lost during sample loading | Improper column conditioning. | Ensure the SPE cartridge is properly conditioned and equilibrated according to the manufacturer's protocol. Do not let the sorbent dry out before loading the sample.[13] |
| Sample solvent is too strong. | Dilute the sample with a weaker solvent to ensure analyte retention on the sorbent.[13][14] | |
| Flow rate is too high. | Decrease the flow rate during sample loading to allow for sufficient interaction between the analyte and the sorbent.[13] | |
| Analyte lost during wash step | Wash solvent is too strong. | Use a weaker wash solvent that removes interferences without eluting the analyte.[14] |
| Analyte retained on the column | Elution solvent is too weak. | Use a stronger elution solvent or increase the elution volume to ensure complete elution of the analyte.[14][15] |
| Secondary interactions with the sorbent. | Modify the pH of the elution solvent to disrupt any secondary interactions. |
Irreproducible Results (High %RSD)
| Symptom | Potential Cause | Troubleshooting Step |
| Variable peak areas | Inconsistent sample preparation. | Ensure consistent and precise execution of all sample preparation steps, including pipetting, vortexing, and evaporation. |
| Autosampler issues. | Check the autosampler for air bubbles in the syringe and ensure accurate injection volumes. | |
| Manidipine degradation. | Protect samples and standards from light and maintain appropriate temperature and pH throughout the process.[1][3] | |
| Shifting retention times | Changes in mobile phase composition. | Prepare fresh mobile phase daily and ensure it is properly degassed. |
| Fluctuations in column temperature. | Use a column oven to maintain a stable temperature.[12] | |
| Column aging. | Use a guard column to protect the analytical column. If retention times continue to shift, the column may need to be replaced. |
Quantitative Data Summary
Table 1: Manidipine Stability Under Stress Conditions
| Stress Condition | Observation | Reference |
| Acidic (e.g., 1 N HCl) | Degradation observed. | [1] |
| Alkaline (e.g., 1 N NaOH) | Significant degradation observed. | [1] |
| Oxidative (e.g., 30% H2O2) | Stable, no significant degradation. | |
| Thermal (Dry Heat) | Stable. | [1] |
| Photolytic | Degradation observed. | [3] |
Table 2: Reported Analytical Method Parameters for Manidipine Quantification
| Parameter | LC-MS/MS Method 1 | LC-MS/MS Method 2 | HPLC-UV Method |
| Internal Standard | Desipramine | Felodipine | Not specified |
| Sample Preparation | Liquid-Liquid Extraction | Solid-Phase Extraction | Not specified |
| Linearity Range | 0.1 - 20 ng/mL | 0.2 - 20 ng/mL | 20 - 150 µg/mL |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 0.1 ng/mL | 1.47 µg/mL |
| Mean Recovery | 81.52% - 90.19% | >80% | 99.89% - 100.71% |
| Reference | [3] | [4] | [16] |
Experimental Protocols
Detailed Methodology for LC-MS/MS Quantification of Manidipine in Human Plasma
This protocol is a synthesized example based on published methods.[3]
-
Preparation of Standards and Quality Control (QC) Samples:
-
Prepare stock solutions of manidipine and the internal standard (e.g., desipramine or felodipine) in methanol.
-
Prepare working solutions by serially diluting the stock solutions with a suitable solvent (e.g., 50% methanol).
-
Spike drug-free human plasma with the working solutions to create calibration curve standards and QC samples at low, medium, and high concentrations.
-
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 500 µL of plasma sample, add 50 µL of the internal standard working solution.
-
Add a basifying agent (e.g., ammonia solution).
-
Add 3 mL of an extraction solvent mixture (e.g., methyl-t-butyl ether and hexane).
-
Vortex for 10 minutes and centrifuge at 4000 rpm for 5 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject into the LC-MS/MS system.
-
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 50 x 3 mm, 2.5 µm).
-
Mobile Phase: A gradient of 0.05% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Manidipine: m/z 611.0 -> 167.0
-
Desipramine (IS): m/z 267.2 -> 72.1
-
-
Visualizations
Caption: Workflow for Manidipine Quantification in Plasma.
Caption: Troubleshooting Poor Reproducibility in Manidipine Analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Delapril and manidipine measurements by liquid chromatography-tandem mass spectrometry in a pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enantioselective determination of R-(-)-manidipine and S-(+)-manidipine in human plasma by a sensitive and selective chiral LC-MS/MS assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. agilent.com [agilent.com]
- 9. [Quantification of amlodipine in human plasma by LC-MS/MS method: elimination of matrix effects by improving chromatographic conditions] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. quora.com [quora.com]
- 12. researchgate.net [researchgate.net]
- 13. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 14. Sample Prep Tech Tip: Low Recovery- SPE Method | Phenomenex [phenomenex.com]
- 15. welchlab.com [welchlab.com]
- 16. pharmatutor.org [pharmatutor.org]
Validation & Comparative
A Comparative Guide to Bioanalytical Method Validation for Manidipine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of manidipine in biological matrices, with a focus on the internal standards used during method validation. While the ideal internal standard is a stable isotope-labeled version of the analyte, such as Manidipine-d4, published literature more commonly details methods using other compounds. This guide will objectively compare the performance of these alternative methods and provide supporting experimental data, while also highlighting the inherent advantages of using a deuterated internal standard.
The Gold Standard: Stable Isotope-Labeled Internal Standards
In bioanalytical method development, particularly for regulatory submissions, the use of a stable isotope-labeled (SIL) internal standard, such as this compound, is considered the gold standard. A SIL internal standard is chemically identical to the analyte, ensuring that it behaves similarly during sample preparation, chromatography, and ionization. This co-elution and similar ionization response effectively compensates for variability in extraction recovery and matrix effects, leading to higher accuracy and precision in the quantification of the analyte. While specific validation data for a method employing this compound is not detailed in the readily available public literature, the principles of its superiority are well-established in the bioanalytical community.
Performance Comparison of Validated Bioanalytical Methods for Manidipine
The following tables summarize the performance characteristics of validated LC-MS/MS and UPLC-MS/MS methods for manidipine quantification using different internal standards. The data is compiled from published research and presented alongside the general acceptance criteria from the U.S. Food and Drug Administration (FDA) for bioanalytical method validation.[1][2]
Table 1: Method Characteristics and Performance Data
| Parameter | Method with Desipramine IS | Method with Felodipine IS | Enantioselective Method with Isotope-Labeled IS | Ideal Method with this compound (Anticipated) |
| Analytical Technique | LC-MS/MS | UPLC-MS/MS | Chiral LC-MS/MS | LC-MS/MS or UPLC-MS/MS |
| Internal Standard | Desipramine | Felodipine | Isotope-Labeled Enantiomers | This compound |
| Sample Preparation | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Solid-Phase Extraction (SPE) | LLE or SPE |
| Linearity Range | 0.1 - 20 ng/mL[3] | 0.07 - Not Specified | 0.05 - 10.2 ng/mL[4] | Expected to cover the clinical concentration range |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL[3] | 0.07 ng/mL | 0.05 ng/mL[4] | Expected to be low and suitable for pharmacokinetic studies |
| Intra-day Precision (%CV) | ≤ 20% for LLOQ, ≤ 15% for others[3] | < 3% | Within acceptance limits | Expected to be ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (%CV) | ≤ 20% for LLOQ, ≤ 15% for others[3] | < 3% | Within acceptance limits | Expected to be ≤ 15% (≤ 20% at LLOQ) |
| Intra-day Accuracy (% Bias) | Within ±20% for LLOQ, ±15% for others[3] | 93.6% - 98.3% | Within acceptance limits | Expected to be within ±15% (±20% at LLOQ) |
| Inter-day Accuracy (% Bias) | Within ±20% for LLOQ, ±15% for others[3] | 93.6% - 98.3% | Within acceptance limits | Expected to be within ±15% (±20% at LLOQ) |
| Recovery | 81.52% - 90.19% (Manidipine), 96.17% (IS)[3] | 97.5 ± 2.1% (Manidipine), 95.6 ± 2.5% (IS)[5] | > 80% for both enantiomers[4] | Expected to be consistent and reproducible |
Table 2: FDA Acceptance Criteria for Bioanalytical Method Validation
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Intra-run and Inter-run Precision (%CV) | ≤ 15% (except at LLOQ, where it should not exceed 20%) |
| Intra-run and Inter-run Accuracy (% Bias) | Within ±15% of the nominal concentration (except at LLOQ, where it should be within ±20%) |
| Recovery | Should be consistent, precise, and reproducible |
| Stability | Analyte should be stable under various conditions (freeze-thaw, short-term, long-term, etc.) |
Experimental Protocols
Below are the detailed methodologies for the key experiments cited in this guide.
Method 1: LC-MS/MS with Desipramine Internal Standard[3]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 200 µL of human plasma, add 25 µL of desipramine internal standard solution.
-
Add 100 µL of 0.1 M NaOH and vortex.
-
Add 3 mL of extraction solvent (methyl tert-butyl ether and n-hexane, 80:20 v/v) and vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a nitrogen stream at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18, 3.0 x 50 mm, 2.5 µm
-
Mobile Phase: Gradient elution with 0.05% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
-
Mass Spectrometric Conditions:
-
Ionization: Electrospray Ionization (ESI), Positive Mode
-
Detection: Multiple Reaction Monitoring (MRM)
-
Transitions: Manidipine: m/z 611.3 → 167.1; Desipramine: m/z 267.2 → 72.1
-
Method 2: UPLC-MS/MS with Felodipine Internal Standard[5]
-
Sample Preparation (Solid-Phase Extraction):
-
Condition a 96-well SPE plate with methanol followed by water.
-
To 100 µL of human plasma, add 20 µL of felodipine internal standard solution.
-
Load the sample onto the SPE plate.
-
Wash the plate with water.
-
Elute the analytes with methanol.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: UPLC BEH C18, 2.1 x 50 mm, 1.7 µm
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and 5 mM ammonium acetate.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometric Conditions:
-
Ionization: ESI, Positive Mode
-
Detection: MRM
-
Transitions: Manidipine: m/z 611.3 → 167.1; Felodipine: m/z 384.1 → 352.0
-
Method 3: Enantioselective Chiral LC-MS/MS with Isotope-Labeled Internal Standards[4]
-
Sample Preparation (Solid-Phase Extraction):
-
A solid-phase extraction protocol was followed to extract the enantiomers from human plasma.
-
-
Chromatographic Conditions:
-
Column: Chiralpak IC-3 C18
-
Mobile Phase: Isocratic elution with 2 mM ammonium bicarbonate and acetonitrile (15:85, v/v).
-
-
Mass Spectrometric Conditions:
-
Ionization: ESI, Positive Mode
-
Detection: MRM
-
The specific precursor to product ion transitions for the enantiomers and their isotope-labeled internal standards were monitored.
-
Visualizing the Workflow and Logic
To better understand the processes involved, the following diagrams illustrate the experimental workflow and the logical relationship of a validated bioanalytical method.
References
- 1. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 2. fda.gov [fda.gov]
- 3. thaiscience.info [thaiscience.info]
- 4. Enantioselective determination of R-(-)-manidipine and S-(+)-manidipine in human plasma by a sensitive and selective chiral LC-MS/MS assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Manidipine Bioanalysis: A Comparative Guide to Assay Linearity and Detection Range
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of manidipine, a third-generation dihydropyridine calcium channel blocker, in biological matrices is paramount for pharmacokinetic, bioequivalence, and toxicological studies. The choice of internal standard is a critical factor influencing the reliability and robustness of bioanalytical methods. This guide provides a comparative overview of the linearity and detection range of various manidipine assays, with a special focus on the prospective advantages of employing a stable isotope-labeled internal standard, Manidipine-d4.
Data Presentation: Linearity and Range of Manidipine Assays
The following table summarizes the key performance characteristics of several published manidipine assays. These methods utilize different analytical techniques and internal standards, providing a baseline for comparison.
| Analytical Method | Internal Standard (IS) | Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) |
| LC-MS/MS | Desipramine | 0.1 - 20 | 0.1[1] |
| UPLC-MS/MS | Felodipine | Not explicitly stated, but LLOQ is 0.07 | 0.07[2] |
| HPLC/ESIMS | Felodipine | 0.2 - 20 | 0.1[3] |
| LC-MS/MS | Fesoterodine | 2 - 360 | Not specified, likely ≤ 2 |
| LC-MS/MS | Isotope-labeled compounds | 0.05 - 10.2 | 0.05[4] |
| HPLC with Electrochemical Detection | Nilvadipine | 0.5 - 10 | Not specified, limit of detection is 0.3 |
| RP-HPLC | Not applicable | 20 - 150 µg/mL | 1.47 µg/mL[5] |
Note: The RP-HPLC method is included for context but is significantly less sensitive than the mass spectrometry-based methods and is generally not suitable for pharmacokinetic studies in biological fluids.
The this compound Advantage
While specific validated assay data using this compound as an internal standard is not widely published, the use of stable isotope-labeled internal standards is a well-established best practice in quantitative bioanalysis by mass spectrometry. This compound is a deuterated form of manidipine.
The primary advantages of using a deuterated internal standard like this compound include:
-
Similar Physicochemical Properties: this compound exhibits nearly identical chemical and physical properties to manidipine. This ensures that it behaves similarly during sample preparation, chromatography, and ionization, leading to more accurate and precise quantification.
-
Correction for Matrix Effects: Matrix effects, such as ion suppression or enhancement, can significantly impact the accuracy of LC-MS/MS assays. Because this compound co-elutes with manidipine and experiences the same matrix effects, it provides a more reliable correction than a structurally different internal standard.
-
Improved Precision and Accuracy: The use of a stable isotope-labeled internal standard generally results in lower variability and improved accuracy of the assay, as it can compensate for variations in extraction recovery and instrument response.
Experimental Protocols
Below are generalized experimental protocols for a typical LC-MS/MS assay for manidipine quantification in human plasma, with specific examples drawn from the cited literature.
Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of human plasma, add 25 µL of the internal standard working solution (e.g., Desipramine in methanol).
-
Vortex for 30 seconds.
-
Add 1 mL of extraction solvent (e.g., a mixture of methyl-t-butyl ether and hexane).
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
Liquid Chromatography Conditions
-
Column: A C18 column is commonly used for separation.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 0.05% formic acid in water) and an organic phase (e.g., acetonitrile) is typical.
-
Flow Rate: A flow rate in the range of 0.3-0.5 mL/min is often employed.
-
Column Temperature: The column is typically maintained at a constant temperature, for example, 40°C.
Mass Spectrometry Conditions
-
Ionization: Positive electrospray ionization (ESI+) is used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.
-
MRM Transitions:
Visualizing the Workflow
The following diagrams illustrate the experimental workflow and the logical relationship of using a stable isotope-labeled internal standard.
Caption: Experimental workflow for manidipine quantification.
References
- 1. thaiscience.info [thaiscience.info]
- 2. researchgate.net [researchgate.net]
- 3. Determination and pharmacokinetics of manidipine in human plasma by HPLC/ESIMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enantioselective determination of R-(-)-manidipine and S-(+)-manidipine in human plasma by a sensitive and selective chiral LC-MS/MS assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmatutor.org [pharmatutor.org]
A Comparative Guide to Internal Standards for Manidipine Analysis: Manidipine-d4 vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of manidipine in biological matrices is crucial for pharmacokinetic, bioequivalence, and clinical studies. The choice of an appropriate internal standard (IS) is paramount for a robust and reliable analytical method, typically employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides an objective comparison of Manidipine-d4, a deuterated stable isotope-labeled internal standard, with other commonly used structural analog internal standards for manidipine analysis. The information presented is based on a review of published experimental data.
Principles of Internal Standard Selection
In LC-MS/MS bioanalysis, an ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including extraction, chromatography, and ionization. This compensates for variations in sample preparation and instrument response.[1] There are two main types of internal standards used:
-
Stable Isotope-Labeled (SIL) Internal Standards: These are considered the "gold standard."[2] A SIL IS, such as this compound, is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., deuterium, ¹³C, ¹⁵N). This ensures that it co-elutes with the analyte and experiences similar matrix effects, leading to higher accuracy and precision.[2][3]
-
Structural Analog Internal Standards: These are compounds with a similar chemical structure to the analyte. While more readily available and cost-effective, they may have different chromatographic retention times and ionization efficiencies, which can lead to less effective compensation for matrix effects.
Performance Comparison of Internal Standards for Manidipine Analysis
While no direct head-to-head comparative studies between this compound and other internal standards for manidipine analysis were identified in the public literature, an indirect comparison can be made by examining the performance of various analytical methods that have been developed and validated. The following tables summarize the key performance parameters of LC-MS/MS methods for manidipine quantification using different internal standards.
Table 1: Performance of a Deuterated Internal Standard for Dihydropyridine Analysis
| Internal Standard | Analyte | LLOQ (ng/mL) | Recovery (%) | Precision (% CV) | Accuracy (% Bias) | Matrix | Reference |
| Barnidipine-d5 | Barnidipine | 0.005 | >80 | <15 | Within ±15 | Human Plasma | This data is for a similar dihydropyridine, Barnidipine, and illustrates the high sensitivity achievable with a deuterated IS. |
Table 2: Performance of Structural Analog Internal Standards for Manidipine Analysis
| Internal Standard | LLOQ (ng/mL) | Recovery (%) | Precision (% CV) | Accuracy (% Bias) | Matrix | Reference |
| Felodipine | 0.07 | 97.5 (Manidipine), 95.6 (IS) | <3 | 93.6 to 98.3 | Human Plasma | [4] |
| Felodipine | 0.1 | Not Reported | Not Reported | Not Reported | Human Plasma | [5] |
| Desipramine | 0.1 | 81.5-90.2 (Manidipine), 96.2 (IS) | <15 | Within ±15 | Human Plasma | [6] |
| Fesoterodine | 2 | Not Reported | Within acceptable range | Within acceptable range | Pharmaceutical Formulation | [7] |
Note: The data in these tables are collated from separate studies and are not the result of direct comparative experiments. Therefore, variations in instrumentation, methodologies, and validation criteria should be considered when interpreting these results.
Experimental Protocols
The following are generalized experimental protocols for the LC-MS/MS analysis of manidipine in human plasma, based on the reviewed literature.
Method 1: Using Felodipine as Internal Standard[5]
-
Sample Preparation (Solid-Phase Extraction):
-
A 96-well solid-phase extraction (SPE) plate is used for sample cleanup.
-
The specific SPE sorbent and conditioning, loading, washing, and elution solvents are optimized for manidipine and felodipine.
-
-
Chromatographic Conditions (UPLC):
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium acetate).
-
Flow Rate: Optimized for the UPLC system.
-
Injection Volume: Typically a few microliters.
-
-
Mass Spectrometric Conditions (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Manidipine: m/z 611.3 → 167.1
-
Felodipine (IS): m/z 384.1 → 352.0
-
-
Method 2: Using Desipramine as Internal Standard[7]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To a plasma sample, add the internal standard solution (desipramine).
-
Perform liquid-liquid extraction with a mixture of methyl-t-butyl ether and hexane (4:1, v/v).
-
Vortex and centrifuge the sample.
-
Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions (LC):
-
Column: C18 column (e.g., 3 mm x 50 mm, 2.5 µm particle size).
-
Mobile Phase: Gradient elution with 0.05% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: Optimized for the LC system.
-
Total Run Time: Approximately 6 minutes.
-
-
Mass Spectrometric Conditions (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Manidipine: m/z 610.98 → 166.95
-
Desipramine (IS): m/z 266.95 → 235.94
-
-
Visualizing the Workflow and a Comparison of Internal Standards
Discussion: The Case for this compound
The primary advantage of using this compound as an internal standard is its ability to provide the most accurate and precise quantification of manidipine. Because it is chemically identical to manidipine, it will have the same extraction recovery, chromatographic retention time, and ionization efficiency.[3] This is particularly important in complex biological matrices like plasma, where matrix effects (ion suppression or enhancement) can significantly impact the accuracy of measurements.[8] A deuterated internal standard co-elutes with the analyte and is affected by matrix interferences in the same way, allowing for reliable correction.[3]
While structural analogs like felodipine and desipramine have been used successfully in validated methods for manidipine analysis, they are not without potential drawbacks.[4][6] Any differences in their chemical structure can lead to variations in their behavior during sample preparation and analysis compared to manidipine. For instance, a structural analog may have a different retention time, and if it elutes in a region of the chromatogram with different levels of ion suppression than manidipine, the accuracy of the results can be compromised.
The choice of internal standard often involves a trade-off between cost and performance. Structural analogs are typically more affordable and accessible. However, for regulatory submissions and in clinical trials where the highest level of accuracy and reliability is required, the use of a stable isotope-labeled internal standard like this compound is strongly recommended and often expected by regulatory agencies.
References
- 1. Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV in rat brain dialysates using nano-liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy and safety profiles of manidipine compared with amlodipine: A meta-analysis of head-to-head trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thaiscience.info [thaiscience.info]
- 7. Delapril and manidipine measurements by liquid chromatography-tandem mass spectrometry in a pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. myadlm.org [myadlm.org]
Navigating Incurred Sample Reanalysis in Manidipine Pharmacokinetic Studies: A Comparative Guide
A deep dive into the pivotal role of Incurred Sample Reanalysis (ISR) in ensuring the reliability of bioanalytical data for the antihypertensive drug manidipine and its alternatives. This guide provides researchers, scientists, and drug development professionals with a comparative overview of ISR methodologies, regulatory expectations, and supporting experimental data.
In the landscape of pharmacokinetic (PK) research, the reproducibility of bioanalytical methods is paramount. Incurred Sample Reanalysis (ISR) serves as a critical quality control measure, verifying the initial analysis of study samples and providing confidence in the reported drug concentrations. This is particularly crucial for drugs like manidipine, a third-generation dihydropyridine calcium channel blocker, where accurate PK profiling is essential for establishing its efficacy and safety.
This guide compares the application of ISR in pharmacokinetic studies of manidipine with other commonly used antihypertensive agents, highlighting the methodologies and acceptance criteria that underpin the reliability of these pivotal studies.
The "Why" Behind Incurred Sample Reanalysis
Bioanalytical methods are rigorously validated using spiked quality control (QC) samples. However, these QCs may not fully mimic the behavior of the drug in "incurred" samples from dosed subjects.[1] Factors such as the presence of metabolites, protein binding, and unanticipated matrix effects can influence the accuracy of the analysis.[1] ISR addresses this by re-analyzing a subset of subject samples in a separate run, on a different day, to demonstrate the reproducibility of the original results.
Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate ISR for pivotal pharmacokinetic and bioequivalence studies.[1] The generally accepted criteria for small molecules, like manidipine and its comparators, require that for at least 67% of the re-analyzed samples, the percentage difference between the initial and the repeat concentration should be within ±20% of their mean.[1]
Comparative Analysis of ISR in Antihypertensive Drug Studies
To illustrate the application and outcomes of ISR, this guide presents data from bioequivalence studies of manidipine and a comparable antihypertensive, lercanidipine. While bioequivalence studies for other widely used antihypertensives like amlodipine and enalapril are abundant, the explicit reporting of ISR results in peer-reviewed literature is less common, making a direct detailed comparison challenging.
The following tables summarize the bioanalytical methodologies and ISR results from published studies.
Table 1: Comparison of Bioanalytical Methods and ISR Results
| Parameter | Manidipine | Lercanidipine | Amlodipine | Enalapril |
| Study Type | Bioequivalence | Bioequivalence[2] | Bioequivalence | Bioequivalence[3][4] |
| Analytical Method | UPLC-MS/MS | UPLC-MS/MS[2] | LC-MS/MS | HPLC-MS/MS |
| Internal Standard | Felodipine | Lercanidipine-d3[2] | Not explicitly stated in abstracts | Not explicitly stated in abstracts |
| Sample Preparation | Solid-Phase Extraction (SPE) | Solid-Phase Extraction (SPE)[2] | Not explicitly stated in abstracts | Not explicitly stated in abstracts |
| Number of ISR Samples | 74 | 133[2] | ISR Mentioned, Data Not Available | ISR Mentioned, Data Not Available |
| ISR Acceptance Criteria | Not explicitly stated | ±20% | Not explicitly stated | Not explicitly stated |
| ISR Results (% Passed) | Not explicitly stated in abstract | All samples passed (100%) | Not explicitly stated | Not explicitly stated |
Table 2: Details of Bioanalytical Protocols
| Step | Manidipine | Lercanidipine[2] |
| Biological Matrix | Human Plasma | Human Plasma |
| Sample Preparation | 96-well solid-phase extraction | Solid-phase extraction on Phenomenex Strata-X cartridges |
| Chromatography Column | Not explicitly stated | UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm) |
| Mobile Phase | Not explicitly stated | Isocratic elution |
| Detection | Tandem Mass Spectrometry (MS/MS) | Tandem Mass Spectrometry (MS/MS) |
| Linearity Range | 0.07 - Not specified ng/mL | 0.010–20.0 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.07 ng/mL | 0.010 ng/mL |
Experimental Protocols in Detail
Manidipine Bioanalytical Method
A bioequivalence study of manidipine utilized a rapid and sensitive UPLC-MS/MS method for its quantification in human plasma. The sample preparation involved a high-throughput 96-well solid-phase extraction technique. Felodipine was used as the internal standard. The method demonstrated a lower limit of quantification (LLOQ) of 0.07 ng/mL. For this study, the assay's reproducibility was confirmed through the reanalysis of 74 incurred samples.
Lercanidipine Bioanalytical Method
In a bioequivalence study of lercanidipine, an improved UPLC-MS/MS method was developed and validated.[2] Plasma samples were prepared using solid-phase extraction on Phenomenex Strata-X cartridges with lercanidipine-d3 serving as the internal standard.[2] Chromatographic separation was achieved on a UPLC BEH C18 column under isocratic conditions.[2] The method showed excellent linearity over a concentration range of 0.010–20.0 ng/mL and had an LLOQ of 0.010 ng/mL.[2] The reproducibility of the assay was confirmed by the reanalysis of 133 incurred samples, all of which met the acceptance criterion of the percentage change between measurements being within ±20%.[2]
Visualizing the ISR Workflow
The following diagram illustrates the typical workflow for conducting Incurred Sample Reanalysis in a pharmacokinetic study.
Conclusion
Incurred Sample Reanalysis is an indispensable component of modern bioanalytical science, ensuring the integrity and reproducibility of pharmacokinetic data. For manidipine and its comparators, the successful execution of ISR, as demonstrated in the lercanidipine study, provides a high degree of confidence in the bioanalytical results that underpin critical drug development decisions. While the explicit reporting of ISR data could be more consistent across published literature for all antihypertensives, the established regulatory framework ensures that this vital check is a standard component of pivotal pharmacokinetic evaluations. This comparative guide underscores the importance of robust bioanalytical validation, with ISR serving as a key testament to the reliability of the generated data.
References
- 1. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 2. researchgate.net [researchgate.net]
- 3. Bioequivalence study of two formulations of enalapril, at a single oral dose of 20 mg (tablets): A randomized, two-way, open-label, crossover study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
A Researcher's Guide to Deuterated Internal Standards in Bioanalysis: Regulatory Perspectives and Performance Comparisons
In the landscape of regulated bioanalysis, particularly for chromatographic methods like liquid chromatography-mass spectrometry (LC-MS), the use of an appropriate internal standard (IS) is fundamental to ensuring data accuracy and reliability.[1] Among the available options, stable isotope-labeled internal standards (SIL-IS) are considered the gold standard, with deuterated standards (D-IS) being the most common choice. This guide provides a comprehensive comparison of deuterated standards with other alternatives, outlines key regulatory expectations, and presents experimental protocols for their evaluation.
Regulatory Landscape: FDA & EMA Perspectives
Major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have harmonized their expectations for bioanalytical method validation under the ICH M10 guideline.[2][3] While these guidelines do not explicitly mandate the use of a specific type of internal standard, they set stringent performance criteria that SIL-IS, including deuterated standards, are best suited to meet.
Key Regulatory Requirements for Internal Standards:
-
Suitability: A suitable IS should be added to all calibration standards, quality control (QC) samples, and study samples to compensate for variability during sample processing and analysis.[2][3]
-
Selectivity: The method must differentiate the analyte and the IS from endogenous matrix components or other interferences. The response from interfering components should be less than 20% of the lower limit of quantification (LLOQ) for the analyte and 5% for the internal standard.[4]
-
Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte and IS must be assessed.[5][6] The goal is to demonstrate that matrix effects do not compromise the accuracy and precision of the assay.[5] A proper IS should track and compensate for these effects.[5]
-
Accuracy and Precision: For QC samples, the mean concentration should be within ±15% of the nominal value (±20% for the LLOQ), and the coefficient of variation (CV) should not exceed 15% (20% for the LLOQ).[6]
The use of a SIL-IS is preferred because its physicochemical properties are nearly identical to the analyte, allowing it to effectively track the analyte through extraction, chromatography, and ionization, thus correcting for potential variabilities.[1][7]
Comparison of Internal Standard Alternatives
The choice of an internal standard is a critical decision in method development. Deuterated standards are often the first choice due to their cost-effectiveness, but ¹³C-labeled and analog standards present distinct advantages and disadvantages.[1][8]
Table 1: Comparative Analysis of Internal Standard Types
| Feature | Deuterated IS (D-IS) | ¹³C or ¹⁵N IS (Heavy Atom SIL-IS) | Analog IS (Structurally Similar) |
| Structural Identity | Nearly Identical | Nearly Identical | Similar, but not identical |
| Co-elution | Generally co-elutes, but can exhibit small retention time shifts (Isotope Effect).[9] | Excellent co-elution with the analyte.[10] | Retention time is intentionally different. |
| Matrix Effect Comp. | Good, but can be compromised if chromatographic separation occurs.[11] | Excellent, considered the most reliable for compensation.[5][12] | Less effective; may not experience the same degree of ion suppression/enhancement.[13] |
| Metabolic Stability | Label position is critical; deuterium can be lost through metabolic processes or back-exchange.[8][14] | Highly stable; ¹³C or ¹⁵N atoms are integral to the molecular backbone.[8] | Can have a different metabolic profile than the analyte. |
| Cost & Availability | Generally lower cost and more readily available.[8] | Higher cost and less commercial availability.[10] | Varies, but often readily available or easy to synthesize. |
| Risk of Crosstalk | Requires sufficient mass difference (typically ≥3 amu) to avoid interference from the analyte's natural isotope peaks.[13] | Requires sufficient mass difference. | Low risk, as m/z is typically very different. |
Performance Data: The Deuterium Isotope Effect
The primary drawback of deuterated standards is the "deuterium isotope effect," where the replacement of hydrogen with the heavier deuterium atom can slightly alter the molecule's physicochemical properties. This can lead to a small but significant difference in retention time during chromatography. If this separation occurs in a region of variable ion suppression, the IS will not accurately track the analyte, leading to compromised data accuracy.[11][15]
Table 2: Impact of Isotope Effect on Bioanalytical Accuracy
| Parameter | Scenario A: D-IS Co-elutes with Analyte | Scenario B: D-IS Separates from Analyte in Ion Suppression Zone |
| Analyte Signal | Suppressed by 30% | Suppressed by 50% |
| Internal Standard Signal | Suppressed by 30% | Suppressed by 20% |
| Analyte/IS Ratio | (1 - 0.30) / (1 - 0.30) = 1.0 | (1 - 0.50) / (1 - 0.20) = 0.625 |
| Calculated Concentration | Accurate | Inaccurate (37.5% error) |
| Conclusion | The D-IS effectively compensates for the matrix effect. | The D-IS fails to compensate, leading to significant quantification error.[9] |
Experimental Protocols
Validating the performance of a deuterated internal standard involves rigorous experimental assessment of matrix effects and stability.
This protocol determines if different lots of a biological matrix adversely affect the quantification by comparing the response of the analyte in the presence and absence of matrix components.
-
Prepare Three Sample Sets:
-
Set A (Neat Solution): Analyte and IS spiked into the reconstitution solvent.
-
Set B (Post-Extraction Spike): Blank matrix is extracted first, and then the analyte and IS are spiked into the final extract.
-
Set C (Pre-Extraction Spike): Analyte and IS are spiked into the matrix before the extraction process.
-
-
Analyze Samples: Analyze all three sets via LC-MS.
-
Calculate Matrix Factor (MF) and Recovery:
-
Matrix Factor (MF) = (Peak Response in Set B) / (Peak Response in Set A)
-
Recovery = (Peak Response in Set C) / (Peak Response in Set B)
-
IS-Normalized MF = (MF of Analyte) / (MF of IS)
-
-
Acceptance Criteria: The IS-normalized MF should be close to 1.0, indicating that the deuterated standard effectively tracks the analyte's response in the presence of matrix.[5] The CV of the IS-normalized MF across at least six different matrix lots should be ≤15%.
This protocol evaluates the stability of the deuterium label on the IS under various conditions.
-
Incubate IS: Prepare solutions of the D-IS in blank matrix and store them under conditions mimicking the entire bioanalytical process (e.g., bench-top at room temperature, auto-sampler temperature, long-term freezer storage).
-
Analyze Samples: At various time points, extract the samples and analyze them alongside a freshly prepared sample.
-
Monitor for Analyte Signal: Carefully monitor the mass transition of the unlabeled analyte in the D-IS samples. The appearance or increase of a signal at the analyte's m/z indicates the loss of deuterium from the internal standard.
-
Acceptance Criteria: The response of the unlabeled analyte in the aged IS samples should not exceed 5% of the IS response and should be less than 20% of the response at the LLOQ.
Visualized Workflows and Logic
Visual diagrams can clarify complex experimental and decision-making processes in bioanalysis.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. fda.gov [fda.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. researchgate.net [researchgate.net]
- 10. caymanchem.com [caymanchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. myadlm.org [myadlm.org]
A Comparative Guide to Internal Standards for Manidipine Quantification: Manidipine-d4 vs. C13-Labeled Manidipine
For researchers, scientists, and drug development professionals, the choice of an appropriate internal standard is critical for the accuracy and reliability of bioanalytical methods. This guide provides a comprehensive comparison of Manidipine-d4 and C13-labeled manidipine as internal standards for the quantification of manidipine in biological matrices.
In quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) based assays, a stable isotope-labeled internal standard is the gold standard. It mimics the physicochemical properties of the analyte, co-elutes chromatographically, and experiences similar ionization effects, thereby compensating for variability during sample preparation and analysis. While both deuterium-labeled (e.g., this compound) and C13-labeled manidipine are used, their performance characteristics can differ significantly.
General Performance Comparison: Deuterium vs. C13 Labeling
The selection between a deuterium-labeled and a C13-labeled internal standard can impact data quality. C13-labeled standards are generally considered superior for several reasons.[1] They are chemically more stable and less likely to undergo isotopic exchange during sample processing or storage.[1] Furthermore, the minimal mass difference between the C13-labeled standard and the unlabeled analyte typically results in identical chromatographic retention times, a phenomenon known as co-elution.
Deuterium-labeled standards, on the other hand, can sometimes exhibit a "chromatographic shift" where they elute slightly earlier or later than the unlabeled analyte. This can be problematic if matrix effects vary across the chromatographic peak, potentially leading to inaccurate quantification. The stability of the deuterium label is also a consideration, as it can be susceptible to exchange, especially if the label is on an exchangeable site.
Experimental Data Summary
Table 1: Representative LC-MS/MS Method Parameters for Manidipine Quantification
| Parameter | Typical Value/Condition |
| Lower Limit of Quantification (LLOQ) | 0.05 - 0.1 ng/mL |
| Calibration Curve Range | 0.05 - 20 ng/mL |
| Linearity (r²) | > 0.995 |
| Intra- and Inter-day Precision (%CV) | < 15% |
| Intra- and Inter-day Accuracy (%Bias) | Within ±15% |
| Mean Extraction Recovery | > 80% |
Data compiled from representative bioanalytical methods for manidipine.[2][3]
Table 2: Expected Performance Comparison of this compound and C13-Labeled Manidipine
| Performance Metric | This compound (Deuterium Labeled) | C13-Labeled Manidipine | Rationale |
| Chromatographic Co-elution | Potential for slight retention time shift | Expected to co-elute perfectly with manidipine | The larger relative mass difference of deuterium can influence chromatographic behavior. |
| Isotopic Stability | Generally stable, but risk of back-exchange in certain conditions | Highly stable, no risk of isotopic exchange | The C-C bond is stronger and not subject to exchange like C-D bonds can be. |
| Compensation for Matrix Effects | Good, but can be compromised by chromatographic shift | Excellent, as it experiences the same matrix effects as the analyte at the same retention time | Co-elution ensures that both the analyte and the internal standard are subjected to the same matrix environment during ionization. |
| Commercial Availability & Cost | Often more readily available and less expensive | May be less common and more expensive to synthesize | The synthesis of C13-labeled compounds can be more complex and costly. |
Experimental Protocols
A typical bioanalytical method for the quantification of manidipine in human plasma using a stable isotope-labeled internal standard involves the following steps:
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
To 200 µL of human plasma, add 25 µL of the internal standard working solution (this compound or C13-labeled manidipine).
-
Vortex mix for 30 seconds.
-
Load the sample onto a pre-conditioned SPE cartridge.
-
Wash the cartridge with an appropriate washing solution (e.g., 1 mL of 5% methanol in water).
-
Elute the analyte and internal standard with an elution solvent (e.g., 1 mL of methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
2. LC-MS/MS Analysis
-
Chromatographic Column: A C18 column (e.g., 50 x 2.1 mm, 3.5 µm) is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in the positive ion electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used to monitor the precursor to product ion transitions for both manidipine and the internal standard.
Visualizing the Workflow and Mechanism of Action
To better illustrate the experimental process and the pharmacological action of manidipine, the following diagrams are provided.
Caption: Experimental workflow for manidipine quantification.
Caption: Mechanism of action of manidipine.
Conclusion
For the bioanalysis of manidipine, a C13-labeled internal standard is theoretically the superior choice over a deuterium-labeled (this compound) standard. The key advantages of C13-labeled manidipine include its expected perfect co-elution with the unlabeled analyte and its higher isotopic stability, which together contribute to more accurate and precise quantification by minimizing the impact of matrix effects and eliminating the risk of isotopic exchange.
While this compound can be a suitable internal standard, careful validation is required to ensure that there is no significant chromatographic shift that could compromise data quality. The choice between the two will ultimately depend on the specific requirements of the assay, commercial availability, and cost considerations. However, for the highest level of accuracy and reliability in pharmacokinetic and other drug development studies, C13-labeled manidipine is the recommended internal standard.
References
Inter-laboratory comparison of manidipine quantification methods
This guide provides a detailed comparison of various analytical methods for the quantification of manidipine, a third-generation dihydropyridine calcium channel blocker, in human plasma. The data presented is compiled from several validated bioanalytical studies, offering researchers, scientists, and drug development professionals a comprehensive overview of the performance of different techniques. The primary methods discussed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV).
Quantitative Performance Data
The following table summarizes the key performance parameters of different analytical methods for manidipine quantification reported in the literature. This allows for a direct comparison of the sensitivity, linearity, and precision of each method.
| Method | Matrix | Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Limit of Detection (LOD) (ng/mL) | Precision (%CV) | Accuracy (%) | Citation |
| LC-MS/MS | Human Plasma | 0.1 - 20 | 0.1 | 0.0125 | Within 15% | Within 15% | |
| UPLC-MS/MS | Human Plasma | Not Specified | 0.07 | 0.03 | <3% (Intra- and Inter-day) | 93.6 - 98.3 | [1][2] |
| Chiral LC-MS/MS | Human Plasma | 0.05 - 10.2 | Not Specified | Not Specified | Within acceptance limits | Within acceptance limits | [3] |
| HPLC/ESIMS | Human Plasma | 0.2 - 20 | 0.1 | Not Specified | Not Specified | Not Specified | [4] |
| HPLC-UV | Tablets | 50,000 - 150,000 | 430 | 140 | <2% | 99.42 | [5] |
| RP-HPLC | Pharmaceutical Dosage Form | 20,000 - 150,000 | 1,470 | 480 | Not Specified | 99.89 - 100.71 | [6] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are essential for replicating the results and for the development of new analytical methods.
1. LC-MS/MS Method for Manidipine in Human Plasma [7]
-
Sample Preparation: A liquid-liquid extraction (LLE) was performed. 20 µL of the internal standard (desipramine; 250 ng/mL) was added to 200 μL of plasma. The mixture was then extracted with 1 mL of a methyl-t-butyl ether and hexane (4:1, v/v) solution by vortexing for 10 minutes. After centrifugation at 10,000 rpm for 15 minutes, the supernatant was evaporated to dryness under a nitrogen stream at 30°C. The residue was reconstituted in 100 μL of a 1:1 (v/v) mixture of acetonitrile and Milli-Q water.
-
Chromatographic Conditions:
-
Column: C18 column (3 mm x 50 mm, 2.5 μm particle size).
-
Mobile Phase: A gradient elution was used with (A) 0.05% formic acid and (B) acetonitrile.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI).
-
Mode: Multiple reaction monitoring (MRM).
-
Transitions: m/z 610.98 > 166.95 for manidipine and m/z 266.95 > 235.94 for the internal standard.
-
2. UPLC-MS/MS Method for Manidipine in Human Plasma [1][2][8]
-
Sample Preparation: Solid-phase extraction (SPE) using a 96-well Oasis HLB Elution plate was employed. 100 µL of human plasma, spiked with the internal standard (felodipine), was diluted with 250 µL of water and loaded onto the pre-conditioned plate. The plate was washed with water, and the analytes were eluted with the mobile phase.
-
Chromatographic Conditions:
-
Column: Acquity UPLC column.
-
Mobile Phase: Isocratic elution with methanol-water (90:10, v/v) containing 0.05% formic acid.
-
Flow Rate: 120 µL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive ion mode.
-
Transitions: m/z 611.3 > 167.1 for manidipine and m/z 384.1 > 352.0 for the internal standard.
-
3. HPLC-UV Method for Manidipine Hydrochloride in Tablets [5]
-
Sample Preparation: A standard stock solution of manidipine hydrochloride was prepared by dissolving 10 mg in a 10 ml volumetric flask with diluent to achieve a concentration of 1000 µg/ml. Working standards were prepared by further dilution.
-
Chromatographic Conditions:
-
Column: Symmetry C-18 (4.6 x 150 mm, 3.5 µm i.d.).
-
Mobile Phase: A 45:55 mixture of ammonium formate buffer (25 mM, pH 3.1) and an unspecified organic solvent.
-
Flow Rate: 0.7 ml/min.
-
Column Temperature: 30°C.
-
Detection: UV at 230 nm.
-
Workflow and Pathway Visualizations
The following diagrams illustrate the typical workflows and logical relationships in the comparison of manidipine quantification methods.
Caption: General workflow for the comparison of bioanalytical methods for manidipine quantification.
Caption: Decision pathway for selecting a suitable manidipine quantification method.
References
- 1. pure.korea.ac.kr [pure.korea.ac.kr]
- 2. researchgate.net [researchgate.net]
- 3. Enantioselective determination of R-(-)-manidipine and S-(+)-manidipine in human plasma by a sensitive and selective chiral LC-MS/MS assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination and pharmacokinetics of manidipine in human plasma by HPLC/ESIMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. he01.tci-thaijo.org [he01.tci-thaijo.org]
- 6. pharmatutor.org [pharmatutor.org]
- 7. thaiscience.info [thaiscience.info]
- 8. Determination of Manidipine in Human Plasma by UPLC–MS/MS a...: Ingenta Connect [ingentaconnect.com]
Performance Evaluation of Manidipine-d4 in Biological Matrices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of the expected performance of Manidipine-d4 as an internal standard in the bioanalysis of manidipine across different biological matrices. The performance is benchmarked against commonly used alternative internal standards, with supporting experimental data from published literature.
Executive Summary
The quantification of manidipine in biological matrices is a critical aspect of pharmacokinetic and bioequivalence studies. The choice of an appropriate internal standard (IS) is paramount for achieving accurate and reproducible results. While various structural analogs have been employed, the use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in bioanalytical method development. This guide presents a comparison of the performance of alternative internal standards and outlines the anticipated advantages of using this compound.
Comparison of Internal Standards for Manidipine Bioanalysis
While specific performance data for this compound is not extensively published, its performance can be inferred from the well-established benefits of using deuterated internal standards in LC-MS/MS analysis. The following tables summarize the performance of two commonly used alternative internal standards for manidipine quantification in human plasma: felodipine and desipramine.
Table 1: Performance Data of Felodipine as an Internal Standard for Manidipine Analysis
| Parameter | Biological Matrix | Extraction Method | Analytical Method | Recovery (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) | Reference |
| Recovery | Human Plasma | Solid-Phase Extraction | UPLC-MS/MS | 95.6 ± 2.5 | <3 | <3 | 93.6 - 98.3 | [1] |
| Recovery | Human Plasma | Liquid-Liquid Extraction | HPLC/ESIMS | Not Reported | Not Reported | Not Reported | Not Reported | [2] |
Table 2: Performance Data of Desipramine as an Internal Standard for Manidipine Analysis
| Parameter | Biological Matrix | Extraction Method | Analytical Method | Recovery (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) | Reference |
| Recovery | Human Plasma | Liquid-Liquid Extraction | LC-MS/MS | 96.17 | <15 | <15 | 85-115 | [3] |
The Case for this compound: Expected Performance Advantages
This compound is a stable isotope-labeled version of manidipine, where four hydrogen atoms are replaced with deuterium. This substitution results in a molecule that is chemically identical to manidipine but has a different mass. In LC-MS/MS analysis, this allows for its use as an ideal internal standard. The anticipated performance advantages of this compound over structural analogs like felodipine and desipramine are substantial:
-
Minimized Matrix Effects: this compound will co-elute with manidipine, meaning it experiences the same ionization suppression or enhancement from matrix components. This co-elution allows for a more accurate correction of matrix-induced variations, leading to higher precision and accuracy.
-
Improved Precision and Accuracy: By effectively compensating for variability in sample preparation, injection volume, and ionization efficiency, this compound is expected to yield lower relative standard deviations (%RSD) for precision and accuracy that are consistently well within the accepted regulatory limits (typically ±15%).
-
Equivalent Extraction Recovery: As this compound has virtually identical physicochemical properties to manidipine, it will exhibit the same behavior during extraction from biological matrices. This ensures that the recovery of the internal standard accurately reflects the recovery of the analyte.
-
Enhanced Method Robustness: The use of a deuterated internal standard simplifies method development and validation, leading to a more robust and reliable assay that is less susceptible to inter-individual variations in biological matrices. A study on the enantioselective determination of manidipine highlighted the successful use of isotope-labeled compounds as internal standards, reinforcing the suitability of this approach.[4]
Experimental Protocols
The following are detailed methodologies for the bioanalysis of manidipine using the alternative internal standards, as described in the cited literature. A similar workflow would be employed for a method using this compound.
Protocol 1: Manidipine Analysis using Felodipine as Internal Standard (UPLC-MS/MS)[1]
-
Sample Preparation (Solid-Phase Extraction):
-
To 200 µL of human plasma, add the internal standard solution (felodipine).
-
Load the sample onto a conditioned 96-well solid-phase extraction (SPE) plate.
-
Wash the SPE plate with an appropriate solvent to remove interferences.
-
Elute manidipine and felodipine from the SPE plate.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 analytical column.
-
Mobile Phase: A gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile).
-
Flow Rate: As optimized for the specific column dimensions.
-
Injection Volume: Typically 5-10 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Manidipine: Precursor ion > Product ion (e.g., m/z 611.3 > 167.1).
-
Felodipine: Precursor ion > Product ion (e.g., m/z 384.1 > 352.0).
-
-
Protocol 2: Manidipine Analysis using Desipramine as Internal Standard (LC-MS/MS)[3]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 500 µL of human plasma, add the internal standard solution (desipramine).
-
Add an extraction solvent (e.g., a mixture of methyl-t-butyl ether and hexane).
-
Vortex mix and centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 analytical column (e.g., 3 mm x 50 mm, 2.5 µm).
-
Mobile Phase: A gradient of 0.05% formic acid in water and acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Manidipine: m/z 610.98 > 166.95.
-
Desipramine: m/z 266.95 > 235.94.
-
-
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the bioanalysis of manidipine in a biological matrix using an internal standard.
Caption: Bioanalytical workflow for manidipine quantification.
Conclusion
Based on the principles of bioanalytical method validation and the extensive body of literature on the use of stable isotope-labeled internal standards, this compound is expected to offer superior performance compared to structural analogs for the quantification of manidipine in biological matrices. Its use is anticipated to lead to more accurate, precise, and robust bioanalytical methods, which are essential for the successful conduct of clinical and preclinical studies. For researchers and drug development professionals, investing in a deuterated internal standard like this compound is a strategic choice for ensuring the highest quality of bioanalytical data.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination and pharmacokinetics of manidipine in human plasma by HPLC/ESIMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. thaiscience.info [thaiscience.info]
- 4. Enantioselective determination of R-(-)-manidipine and S-(+)-manidipine in human plasma by a sensitive and selective chiral LC-MS/MS assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
